Chlorine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
molecular chlorine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBUYRJDOAKODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
ClCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2 | |
| Record name | CHLORINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020273 | |
| Record name | Chlorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorine appears as a greenish yellow gas with a pungent suffocating odor. Toxic by inhalation. Slightly soluble in water. Liquefies at -35 °C and room pressure. Readily liquefied by pressure applied at room temperature. Contact with unconfined liquid can cause frostbite by evaporative cooling. Does not burn but, like oxygen, supports combustion. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has ill effects. Vapors are much heavier than air and tend to settle in low areas. Contact CHEMTREC to activate chlorine response team 800-424-9300. Used to purify water, bleach wood pulp, and to make other chemicals. Rate of onset: Immediate to hours Persistence: Minutes to hours Odor threshold: 3.5 ppm Source/use/other hazard: Cleaner/disinfectant in many industries; water treatment; WWI war gas; irritating corr fumes heavier than air., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Greenish-yellow gas with a pungent, irritating odor; Note: Shipped as a liquefied compressed gas; [NIOSH] Vapor density = 2.48 (heavier than air); [HSDB], Gas, GREENISH-YELLOW COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Greenish-yellow gas with a pungent, irritating odor., Greenish-yellow gas with a pungent, irritating odor. [Note: Shipped as a liquefied compressed gas.] | |
| Record name | CHLORINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/89 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Chlorine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0303583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CHLORINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLORINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/650 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0115.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-30.3 °F at 760 mmHg (EPA, 1998), -34.04 °C, -34 °C, -29 °F | |
| Record name | CHLORINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLORINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/650 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0115.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.7 % (NIOSH, 2023), 1.46 g/100 cc water at 0 °C; 310 cc/100 cc water at 10 °C; 177 cc/100 cc water at 30 °C; 0.57 g/100 cc water at 30 °C, Solubility in water at 25 °C with formation of aqueous Cl2 (0.062 M), HOCl (0.030 M), chloride ion (0.030 M); total solubility: 0.092 M; more soluble in alkalies, In water, 6,300 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.7, 0.7% | |
| Record name | CHLORINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chlorine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0115.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.424 at 59 °F (pressurized liquid) (USCG, 1999) - Denser than water; will sink, 2.898 g/L, Heat capacity at constant pressure (gas, 25 °C): 8.11 cal/mol °C; critical density: 0.573; oxidizing agent; very reactive; reduction potential (aqueous): 1.356 V; dissociation energy: 57.978 kcal at 25 °C; forms halides with all elements except the rare gases helium, neon, and argon; 1.4085 (liquid) at 20 °C and 6.864 atm; 1.5649 (liquid) at -35 °C and 0.9949 atm, Stable isotope abundance (atom, %): Cl-35, 75.53%; Cl-37, 24.47%; critical volume: 0.001745 cu m/kg; density: 3.213 kg/cu m at 0 °C and 101.3 kPa; latent heat of vaporization, 287.75 J/g ;enthalpy of fusion: 90.33 kJ/kg; electron affinity: 3.77 eV; enthalpy of hydration of chloride ion: 405.7 kJ/mol; ionization energies: 13.01 eV; 23.80 eV; 39.9; 53.3; 67.8; 96.6, 114.2 eV; specific heat at constant pressure: 481 kJ/kg K; specific heat at constant volume: 0.357 kJ/kg K; specific magnetic susceptibility: -7.4X10-9 cu m/kg at 20 °C; electrical conductivity of liquid at-70 °C: 1X10-16 (Ohm cm)-1; dielectric constant at 0 °C (wavelengths > 10 m): 1.97, Liquid; clear amber; very irritating odor; density: 1.56 at -35 °C, freezing point: -101 °C; 1 L liquid = 456.8 L gas at 0 °C and 1 atm; very low electrical conductivity; soluble in chlorides and alcohols; extremely strong oxidizing agent; slightly soluble in cold water /Liquid/, Saturated vapor density: 0.95960 lb/cu ft at 50 °F, 1.424 at 59 °F, 2.47(relative gas density) | |
| Record name | CHLORINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/650 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0115.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.49 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5, 2.47 | |
| Record name | CHLORINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLORINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/650 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
7600 mmHg at 86 °F (EPA, 1998), 5.83X10+3 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 673, 6.8 atm | |
| Record name | CHLORINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLORINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/650 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0115.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Commonly tested for nonvolatile residue, iron and water content, Produced on a large scale by electrolysis from fused chlorides. The industrial product is about 99.3% pure. Contaminants are traces of bromide, hexachloroethane, hexachlorobenzene, and water. | |
| Record name | CHLORINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellowish-green gas, Greenish-yellow gas ... [Note: Shipped as a liquefied compressed gas] | |
CAS No. |
7782-50-5 | |
| Record name | CHLORINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chlorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11109 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorine | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/chlorine-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Chlorine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorine | |
| Source | European Chemicals Agency (ECHA) | |
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Melting Point |
-150 °F (EPA, 1998), -101.5 °C, -101 °C, -150 °F | |
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| Record name | CHLORINE | |
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| Record name | CHLORINE | |
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| Record name | Chlorine | |
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Historical Evolution of Chlorine Research
Early Scientific Investigations and Initial Characterization
The earliest encounters with chlorine-containing substances date back to medieval alchemists who experimented with chloride salts. However, the recognition of free this compound gas as a distinct substance came much later. wikipedia.org
Carl Wilhelm Scheele's Contributions to this compound Discovery
Carl Wilhelm Scheele, a Swedish chemist, is credited with the discovery of this compound in 1774. chlorineinstitute.orgrsc.orgfoodsafetyguy.com Working in his laboratory, Scheele produced this compound by reacting manganese dioxide (MnO₂) with hydrochloric acid (HCl), which was then known as muriatic acid. wikipedia.orgrsc.orgphysiology.orgbritannica.comwebelements.com
The chemical reaction can be represented as: MnO₂ + 4 HCl → MnCl₂ + 2 H₂O + Cl₂ wikipedia.org
Scheele observed the greenish-yellow color of the gas produced and noted its choking smell, its ability to bleach litmus (B1172312) paper, and its lethal effect on insects. wikipedia.orgrsc.org Despite these observations, Scheele, working within the framework of the prevailing phlogiston theory, mistakenly believed the gas was a compound containing oxygen, referring to it as "dephlogisticated muriatic acid air". wikipedia.orgbritannica.comfrontiersin.orgacs.org
Sir Humphry Davy's Elucidation of Elemental Nature
It was Sir Humphry Davy, an English chemist, who in 1810 definitively proved that the greenish-yellow gas discovered by Scheele was in fact a pure element, not a compound containing oxygen. wikipedia.orgrsc.orgbritannica.comwikipedia.orgsciencehistory.org Davy conducted experiments, including attempting to decompose the gas with heated carbon, which demonstrated the absence of oxygen. acs.org His work challenged Antoine Lavoisier's theory that oxygen was essential to all acids. acs.orgbritannica.comsciencehistory.org Davy named the element "this compound," derived from the Greek word "chloros," meaning "pale green," in reference to its color. wikipedia.orgrsc.orgwebelements.comacs.org
Foundational Developments in this compound Chemistry
The understanding of this compound's elemental nature paved the way for exploring its chemical reactivity and potential applications.
Early Industrial Applications and their Catalytic Drivers
One of the earliest significant industrial applications of this compound was in bleaching textiles and paper. wikipedia.orgserviceindustrynews.netcanada.ca French chemist Claude Berthollet recognized this compound's bleaching properties in 1785 and began producing a bleaching agent by dissolving this compound gas in water. wikipedia.orgserviceindustrynews.net Later, he improved this by adding this compound to a caustic potash solution, resulting in "Eau de Javelle". chlorineinstitute.org Scottish chemist Charles Tennant developed a more stable bleaching powder in 1799 by passing this compound into a mixture of lime and water, which became widely used in the burgeoning textile and paper industries during the Industrial Revolution. serviceindustrynews.net
While early applications primarily relied on the inherent reactivity of this compound, the development of more efficient and large-scale production methods became crucial. Early chemical processes for this compound production in the latter half of the 19th century included the Weldon and Deacon processes, which involved the catalytic oxidation of hydrochloric acid by air. canada.ca The Deacon process, for instance, utilized copper(II) chloride (CuCl₂) as a catalyst at high temperatures (around 400 °C). wikipedia.org These processes, however, had inefficiencies and did not co-produce sodium hydroxide (B78521), a valuable chemical. canada.ca
Evolution of Production Processes (e.g., Chloralkali Process)
The limitations of earlier methods led to the development of electrolytic processes for this compound production, which could also yield sodium hydroxide. The concept of producing this compound by the electrolysis of brine was explored in the early 19th century, with significant advancements made throughout the century. wikipedia.orgineos.com Michael Faraday's laws of electrolysis, formulated in 1833, provided a fundamental understanding of the process. ineos.com
Industrial-scale electrolytic production of this compound began in the late 19th century. wikipedia.orgnih.gov The chloralkali process, which involves the electrolysis of sodium chloride (NaCl) solutions (brine), became the principal method for producing this compound, along with co-products sodium hydroxide (NaOH) and hydrogen gas (H₂). wikipedia.orgwikipedia.orgwikipedia.orgessentialchemicalindustry.org
Historically, three main types of electrolytic cells have been used in the chloralkali process: mercury cells, diaphragm cells, and membrane cells. wikipedia.orgwikipedia.orgessentialchemicalindustry.org
Historical Chloralkali Process Technologies
| Process Type | Key Feature | Historical Significance | Current Status |
| Mercury Cell | Uses a mercury cathode | One of the earliest industrial methods (late 19th century) canada.cawikipedia.org | Being phased out due to environmental concerns wikipedia.orgnafion.cn |
| Diaphragm Cell | Uses a permeable diaphragm | Developed in the late 19th century wikipedia.org | Still in use, but being replaced by membrane cells wikipedia.org |
| Membrane Cell | Uses an ion-exchange membrane | Developed more recently (past 60 years) wikipedia.org | Dominant technology for new plants due to efficiency and environmental benefits wikipedia.orgnafion.cn |
The mercury cell process, while producing high-purity sodium hydroxide, faced environmental challenges due to mercury use. wikipedia.orgnafion.cn Diaphragm cells, often utilizing asbestos (B1170538) diaphragms, also presented environmental concerns. wikipedia.org The development of membrane cell technology, which uses ion-exchange membranes to separate the anode and cathode compartments, represented a significant advancement, offering improved energy efficiency and being more environmentally friendly. wikipedia.orgessentialchemicalindustry.orgnafion.cn The membrane cell process is now the preferred technology for new chloralkali plants globally. wikipedia.orgnafion.cn
The widespread adoption of the chloralkali process facilitated the mass production of this compound and sodium hydroxide, supporting the growth of various industries that rely on these fundamental chemicals. canada.canih.govworldthis compound.org
Data Table: Key Discoveries and Developments in this compound History
| Year | Event | Individual(s) Involved | Significance |
| 1774 | Discovery of this compound | Carl Wilhelm Scheele | First isolation and description of this compound gas. chlorineinstitute.orgrsc.orgfoodsafetyguy.com |
| 1785 | First use of this compound for bleaching textiles | Claude Berthollet | Early industrial application of this compound. wikipedia.orgserviceindustrynews.net |
| 1799 | Invention of bleaching powder | Charles Tennant | Development of a more stable bleaching agent. serviceindustrynews.net |
| 1810 | Identification of this compound as an Element | Sir Humphry Davy | Established this compound's elemental nature and named it. wikipedia.orgrsc.orgbritannica.comwikipedia.org |
| Late 19th Century | Industrial Electrolytic Production Begins | Various (e.g., Castner, Kellner, Le Sueur) | Dawn of large-scale this compound production via electrolysis. wikipedia.orgwikipedia.orgineos.com |
| Late 19th Century | Development of Mercury and Diaphragm Cells | Various | Early industrial chloralkali process technologies. wikipedia.org |
| Mid-20th Century onwards | Development and Adoption of Membrane Cells | Various | More energy-efficient and environmentally friendly chloralkali technology. wikipedia.orgnafion.cn |
This table provides a simplified overview of key milestones. More detailed research findings from the periods discussed highlight the experimental methods and theoretical frameworks that shaped the understanding and utilization of this compound.
Advanced Synthesis and Production Methodologies of Chlorine and Its Compounds
Contemporary Industrial Chlorine Production Processes
Chlor-Alkali Electrolysis: Mechanisms and Optimization
2 NaCl (aq) + 2 H₂O (l) → Cl₂ (g) + H₂ (g) + 2 NaOH (aq) wikipedia.org
The process occurs within electrolytic cells, where distinct reactions take place at the anode and cathode. At the anode (positive electrode), chloride ions are oxidized to form this compound gas:
2 Cl⁻ (aq) → Cl₂ (g) + 2 e⁻ wikipedia.org
Concurrently, at the cathode (negative electrode), water is reduced to produce hydrogen gas and hydroxide (B78521) ions:
2 H₂O (l) + 2 e⁻ → H₂ (g) + 2 OH⁻ (aq) wikipedia.org
The hydroxide ions combine with sodium ions present in the brine to form sodium hydroxide asiachmical.comsensotech.com.
Historically, three main types of electrolytic cells have been employed in the chlor-alkali process: mercury cells, diaphragm cells, and membrane cells wikipedia.orgelchemy.com.
Mercury Cell Electrolysis: In this older technology, a flowing mercury cathode forms a sodium-mercury amalgam with sodium ions. This amalgam is then reacted with water in a separate decomposer to produce high-purity sodium hydroxide asiachmical.comwikipedia.org. While yielding pure NaOH, this method has significant environmental drawbacks due to mercury usage and is being phased out globally eurochlor.orgwikipedia.org.
Diaphragm Cell Electrolysis: This process utilizes a porous diaphragm, typically made of asbestos (B1170538) or synthetic materials, to separate the anode and cathode compartments. The diaphragm allows the flow of ions but prevents the mixing of this compound gas and the sodium hydroxide solution asiachmical.comsensotech.comelchemy.com. The resulting caustic soda solution is less pure than that from mercury cells, containing residual sodium chloride, and requires further purification eurochlor.org.
Membrane Cell Electrolysis: The most modern and widely adopted technology, membrane cells employ a selective ion-exchange membrane that allows only sodium ions to pass from the anode to the cathode compartment asiachmical.comsensotech.comelchemy.com. This effectively separates the this compound and hydrogen gases from the high-purity sodium hydroxide solution, typically produced at a concentration of about 32% asiachmical.comwikipedia.org. Membrane technology is favored for its lower energy consumption and production of high-quality products asiachmical.comelchemy.com.
Optimization of the chlor-alkali process focuses on several key areas to improve efficiency and reduce costs. These include enhancing energy efficiency through advanced cell designs, such as "zero-gap" electrolyzers that minimize electrode spacing, and upgrading from older diaphragm or mercury cells to membrane technology asiachmical.comelchemy.com. Advanced brine pretreatment systems, incorporating techniques like dual-stage filtration and ion chromatography, are crucial for removing impurities that can foul membranes and reduce operational life asiachmical.com. Furthermore, the industry is exploring the integration of nanomaterials into membranes and adopting circular economy concepts to minimize waste and maximize resource utilization, such as brine recycling and hydrogen by-product capture elchemy.com.
Data on European this compound production highlights the dominance and trends within the industry. In September 2024, European this compound production reached 606,690 tonnes, with a capacity utilization of 61.6%. The first half of 2024 saw a total production of 4,109,676 tonnes with a capacity utilization of 68.8% eurochlor.org. Membrane technology constituted 86.8% of installed EU capacity in 2023 chlorineindustryreview.com.
| Month (2024) | Production (tonnes) | Capacity Utilisation (%) |
| January | 695,860 | 68.4 |
| February | 705,601 | 74.1 |
| March | 690,556 | 67.9 |
| April | 666,159 | 67.7 |
| May | 685,367 | 67.4 |
| June | 666,133 | 67.7 |
| July | 698,668 | 68.7 |
| August | 672,776 | 66.1 |
| September | 606,690 | 61.6 |
European this compound Production and Capacity Utilisation (EU-27 + Norway/Switzerland/UK) eurochlor.org
Alternative Production Routes and By-product Utilization (e.g., HCl oxidation)
While chlor-alkali electrolysis is the primary method, alternative routes for this compound production exist, particularly for recovering this compound from hydrogen chloride (HCl) by-product streams generated in various chemical processes rsc.orgpsu.edu. Globally, millions of tonnes of HCl are produced as by-products annually, presenting a significant opportunity for this compound recovery and recycling rsc.org.
One historical method for HCl oxidation is the Deacon process, which involves the catalytic oxidation of hydrogen chloride with oxygen at elevated temperatures (around 400-450 °C) in the presence of catalysts like copper chloride (CuCl₂) psu.eduwikipedia.org. While the Deacon process is considered outdated technology for large-scale primary this compound production, modern variations and improved catalysts, particularly ruthenium-based materials, have revitalized HCl oxidation as a sustainable route for this compound recycling psu.eduwikipedia.org. These ruthenium-based catalysts exhibit high activity and stability, even in corrosive environments psu.edu.
Electrolysis of aqueous HCl solutions is another established technology for producing high-purity this compound from by-product HCl rsc.orgpsu.edu. This process converts a 22% aqueous HCl solution into Cl₂ at the anode and H₂ at the cathode using electric current psu.edu. Challenges associated with HCl electrolysis include high energy consumption and safety risks related to the co-production of hydrogen rsc.org. Research is ongoing to improve the efficiency and safety of this process, including the development of oxygen-depolarized cathodes (ODCs) which produce water instead of hydrogen, potentially lowering energy consumption rsc.orgeurochlor.org.
By-products of the chlor-alkali process, primarily sodium hydroxide and hydrogen, are valuable chemicals with numerous industrial applications asiachmical.comwikipedia.org. Sodium hydroxide (caustic soda) is extensively used in chemical manufacturing, pulp and paper production, soaps and detergents, textiles, and alumina (B75360) refining wikipedia.orgenergy.gov. Hydrogen gas, a clean energy carrier, is used in various applications, including steam generation and chemical synthesis wikipedia.orgchlorineindustryreview.com. Efficient utilization and management of these co-products are integral to the economic viability and sustainability of this compound production asiachmical.com.
Novel Chlorination Strategies in Organic Synthesis
Chlorination is a fundamental transformation in organic synthesis, enabling the introduction of this compound atoms into organic molecules to create intermediates for pharmaceuticals, plastics, pesticides, and other valuable products essentialchemicalindustry.orgrice.educhemeurope.com. While traditional chlorination methods often involve harsh conditions and can generate undesirable by-products, novel strategies, particularly those utilizing photocatalysis, are being developed to achieve more selective and environmentally friendly chlorination reactions rice.educhemeurope.comazom.com.
Photocatalytic Chlorination: Mechanisms and Catalyst Design
Photocatalytic chlorination utilizes light energy to activate a photocatalyst, which then facilitates the transfer of this compound atoms to organic substrates rice.eduazom.comrsc.org. This approach offers advantages such as milder reaction conditions, improved selectivity, and reduced waste generation compared to conventional methods rice.educhemeurope.comazom.com. The mechanism typically involves the photocatalyst absorbing light to reach an excited state, followed by electron or energy transfer processes that generate reactive intermediates, such as radicals, which participate in the chlorination reaction rsc.orgacs.org.
Catalyst design in photocatalytic chlorination focuses on developing materials that efficiently absorb visible light, exhibit appropriate redox potentials to interact with the substrates and this compound sources, and possess high stability under the reaction conditions rsc.orgrsc.orgacs.org. Various types of photocatalysts, including transition metal complexes, organic dyes, and heterogeneous catalysts, are being explored mdpi.com.
Iron and Sulfur Catalysis under Mild Blue Light
Recent research has demonstrated the effectiveness of iron and sulfur catalysts in photocatalytic chlorination reactions under mild blue light irradiation rice.educhemeurope.comazom.com. This innovative approach offers a more sustainable and cost-effective method for incorporating this compound into organic molecules, avoiding the need for harsh chemicals and high temperatures typically associated with traditional chlorination rice.educhemeurope.comazom.com.
The mechanism of iron and sulfur catalyzed photocatalytic chlorination under blue light involves the activation of the iron or sulfur species by the light, generating reactive intermediates that facilitate the transfer of this compound from a this compound source to the organic substrate rice.educhemeurope.comazom.com. This method provides precise control over the placement of this compound atoms on molecules, leading to highly pure products rice.eduazom.com.
Regioselective Chlorination: Anti-Markovnikov Hydrochlorination
Photocatalysis has enabled the development of regioselective chlorination strategies that can achieve outcomes challenging to obtain with traditional methods. One notable example is the anti-Markovnikov hydrochlorination of alkenes rice.eduazom.comthieme-connect.comthieme-connect.com.
Traditional hydrochlorination of unsymmetrical alkenes typically follows Markovnikov's rule, where the this compound atom adds to the more substituted carbon atom of the double bond thieme-connect.comthieme-connect.com. However, in certain photocatalytic systems, the regioselectivity can be reversed, leading to the anti-Markovnikov product where the this compound atom adds to the less substituted carbon rice.eduazom.comthieme-connect.comthieme-connect.comacs.orgresearchgate.net.
This anti-Markovnikov selectivity in photocatalytic hydrochlorination of α-olefins with aqueous mineral acids has been achieved using specific photocatalyst systems, such as those involving acridine (B1665455) derivatives in combination with a thiol/disulfide hydrogen atom transfer catalyst thieme-connect.comthieme-connect.com. The mechanism involves the formation of photoredox-active ion pairs and radical intermediates that direct the addition of HCl to the alkene with the opposite regioselectivity compared to conventional acid addition thieme-connect.comthieme-connect.comresearchgate.net. This precision in this compound placement is valuable for synthesizing specific organic intermediates and can reduce the need for extensive purification steps rice.eduazom.com.
Electrochemical Chlorination Methodologies
Electrochemical methods represent a key area of advancement in chlorination techniques. Traditional chlor-alkali electrolysis, which produces this compound, caustic soda, and hydrogen from brine (sodium chloride solution), is a well-established industrial process. fu-berlin.decovestro.com Recent developments in this area focus on enhancing energy efficiency and exploring alternative electrochemical routes.
One significant advancement is the use of oxygen-depolarized cathodes (ODC) in membrane electrolysis cells. covestro.comenergy.gov In conventional membrane cells, hydrogen gas is produced at the cathode, requiring a certain voltage. covestro.com By replacing the hydrogen-evolving cathode with an ODC, oxygen is supplied to the cathode, where it reacts, preventing hydrogen formation and significantly lowering the required cell voltage. covestro.comenergy.gov This can lead to substantial energy savings, reported to be up to 25% compared to conventional processes. covestro.com Industrial-scale plants utilizing ODC technology have been successfully implemented. covestro.comloibl-group.com
Electrochemical systems are also being explored for the generation of this compound dioxide (ClO₂), a powerful disinfectant. eaiwater.comeaiwater.com These systems produce ClO₂ from a salt solution, reducing or eliminating the need for storing hazardous chemicals like sulfuric acid on-site. eaiwater.comeaiwater.com Advantages include the production of high-purity ClO₂ with minimal byproduct formation and precise control over production rates. eaiwater.com
Biocatalyzed Chlorination using FAD-dependent Halogenases
Biocatalysis offers an alternative approach to traditional chemical chlorination, utilizing enzymes to catalyze reactions. FAD-dependent halogenases are a class of enzymes that can catalyze the incorporation of halogens, including this compound, into organic molecules. thieme-connect.comresearchgate.netacs.orgthieme-connect.com These enzymes typically catalyze the oxidation of a halide anion in the presence of a flavin adenine (B156593) dinucleotide (FAD) cofactor. frontiersin.org
The proposed mechanism for flavin-dependent halogenases involves the oxidation of the halide (Cl⁻) to an electrophilic species, likely hypohalous acid (HOCl), which then reacts with the organic substrate. frontiersin.orgmdpi.com Some studies suggest the formation of an enzyme-bound intermediate, such as a lysine (B10760008) chloramine, which directs the halogenation to a specific site on the substrate, contributing to regioselectivity. mdpi.commit.edu
Research in this area aims to understand the structural basis of halide binding and selectivity in these enzymes to potentially develop novel biocatalytic methods for selective chlorination. acs.orgmit.edu While some flavin-dependent halogenases can catalyze chlorination, they may show lower efficiency compared to bromination. acs.org
Green Chemistry Approaches to Chlorination
Green chemistry principles are increasingly applied to chlorination processes to reduce environmental impact and improve sustainability. thieme-connect.comresearchgate.netrice.educhemistryforsustainability.orgchemanalyst.com Key trends include utilizing more eco-friendly this compound sources and developing milder reaction conditions. thieme-connect.comresearchgate.netrice.edu
One approach involves using readily available and less hazardous this compound sources such as sodium chloride (NaCl) and hydrochloric acid (HCl) in catalytic systems. thieme-connect.comresearchgate.netmdpi.com Recent research has demonstrated photocatalytic processes that use low-cost catalysts like iron and sulfur, activated by mild blue light, to incorporate this compound into organic molecules at room temperature. rice.educhemistryforsustainability.orgchemanalyst.com This method avoids the harsh chemicals and high temperatures often required in traditional chlorination, leading to fewer byproducts and simpler purification. rice.educhemistryforsustainability.orgchemanalyst.com This photocatalytic approach can also offer precise control over this compound placement on molecules. rice.educhemanalyst.com
Another aspect of green chemistry in chlorination focuses on minimizing energy consumption and reducing byproduct formation in industrial processes. covestro.comeaiwater.comnouryon.com Technologies like the oxygen-depolarized cathode in chlor-alkali electrolysis contribute to energy savings. covestro.comenergy.gov In this compound dioxide generation, modern systems aim to produce ClO₂ with minimal harmful byproducts. eaiwater.comnouryon.com Decentralized, on-site this compound generation using electrochemical methods can also reduce transportation-related environmental impacts. eaiwater.comsunshinecoast.qld.gov.au
Data Table: Examples of Green Chemistry Approaches in Chlorination
| Approach | This compound Source(s) | Catalyst(s) | Conditions | Key Benefit(s) | Citation(s) |
| Photocatalytic Chlorination | NaCl, HCl | Fe and S catalysts | Mild blue light, RT | Reduced byproducts, targeted chlorination, energy efficiency | rice.educhemistryforsustainability.orgchemanalyst.commdpi.com |
| ODC Chlor-Alkali Electrolysis | NaCl | Oxygen-depolarized cathode | Electrochemical | Significant energy savings | covestro.comenergy.gov |
| Electrochemical ClO₂ Gen. | Salt solution | Electrochemical cell | Electrochemical | High purity, minimal byproducts, on-demand production | eaiwater.comeaiwater.com |
RT: Room Temperature
This compound Storage and Transport Technologies
The storage and transport of this compound, traditionally involving pressure liquefaction, present significant challenges related to safety and energy consumption. fu-berlin.desubsportplus.eu Developing safer and more efficient storage and transport technologies is crucial, particularly for enabling the use of intermittently available renewable energy sources for this compound production. fu-berlin.desubsportplus.euwernersiemens-stiftung.ch
Polychloride-Based Storage Media
Polychlorides, compounds containing polyatomic this compound anions (Clₓ⁻ where x > 1), are being investigated as novel storage media for elemental this compound. fu-berlin.desubsportplus.euacs.orgresearchgate.netnih.govgoogle.com These materials can absorb this compound gas to form polychloride anions, offering a potentially safer alternative to storing this compound as a pressurized liquid or gas. fu-berlin.desubsportplus.euacs.orggoogle.com
Research has focused on ionic compounds consisting of organic cations and chloride anions that exhibit an affinity for this compound, forming polychlorides like trichloride (B1173362) ([Cl₃]⁻) and pentachloride ([Cl₅]⁻) anions. acs.orgresearchgate.netgoogle.comgoogle.com Triethylmethylammonium trichloride ([NEt₃Me][Cl₃], TEMACl₃) has shown promise as a polychloride-based storage medium. acs.orgresearchgate.net It can be synthesized from readily available chemicals and is stable at room temperature for extended periods. acs.orgresearchgate.net TEMACl₃ can exist as an ionic liquid at room temperature, facilitating easier handling and portioning compared to solid storage media. subsportplus.euacs.orggoogle.com This material can store a significant amount of Cl₂, with one liter of the loaded ionic liquid capable of storing up to 0.53 kg (7.5 mol) of Cl₂. acs.org The storage process is reversible, with this compound gas released from the polychloride. acs.org
Polychloride-based storage media offer a better safety profile compared to pressure liquefaction due to a much lower vapor pressure, which is expected to result in a lower release of this compound in the event of a leak or accident. fu-berlin.desubsportplus.eugoogle.com
Controlled Release Mechanisms for Elemental this compound
Effective storage media require controlled mechanisms for the release of the stored this compound. For polychloride-based storage, the release of elemental this compound from the polychloride anion is a key aspect. acs.org
In the case of TEMACl₃, the release of this compound gas can be achieved by simple methods, such as the addition of water. acs.org The loaded ionic liquid TEMACl₃ is in equilibrium with triethylmethylammonium chloride ([NEt₃Me]Cl) and Cl₂. acs.org The addition of water shifts this equilibrium, leading to the release of this compound gas and the formation of the colorless triethylmethylammonium chloride salt. acs.org This controlled release mechanism allows for the on-demand generation of this compound from the storage medium. acs.org
Further research into the parameters influencing the release rate from different polychloride structures and compositions is ongoing to optimize these materials for various applications requiring controlled this compound delivery. google.comgoogle.com
Reaction Mechanisms and Kinetics of Chlorine Species
Gas-Phase Reaction Kinetics and Mechanisms
Gas-phase reactions involving chlorine species, particularly this compound radicals (Cl•), play significant roles in atmospheric chemistry and industrial processes like halogenation. These reactions often proceed via free-radical mechanisms, involving initiation, propagation, and termination steps.
This compound Radical Reactions with Organic Compounds (e.g., Methane (B114726), Chloromethanes, Fluorinated Alcohols)
This compound radicals are highly reactive and readily abstract hydrogen atoms from saturated organic compounds or add to unsaturated bonds.
Methane and Chloromethanes: The reaction between methane (CH₄) and this compound (Cl₂) in the gas phase, typically initiated by UV light or heat, is a classic example of a free-radical substitution reaction savemyexams.comlibretexts.orgchemguide.co.ukmit.edulibretexts.orgibchem.comlumenlearning.com. This reaction can lead to the sequential substitution of hydrogen atoms by this compound, producing chloromethane (B1201357) (CH₃Cl), dichloromethane (B109758) (CH₂Cl₂), trichloromethane (CHCl₃), and tetrachloromethane (CCl₄) savemyexams.comlibretexts.orgmasterorganicchemistry.comchemguide.co.uk.
The kinetics of the reactions between this compound atoms and methane and chlorinated methanes have been studied experimentally. Rate constants for these reactions exhibit temperature dependence. For instance, the rate constant for the reaction of Cl + CH₄ is reported with expressions that account for temperature variations researchgate.netacs.org. Similarly, rate constants for the reactions of Cl atoms with CH₃Cl, CH₂Cl₂, and CHCl₃ have been determined over various temperature ranges acs.org.
| Reaction | Rate Constant Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Source |
| Cl + CH₄ | 1.30 × 10⁻¹⁹T².⁶⁹ exp(−497 K/T) | 295−1104 | acs.org |
| Cl + CH₃Cl | 4.00 × 10⁻¹⁴T⁰.⁹² exp(−795 K/T) | 300−843 | acs.org |
| Cl + CH₂Cl₂ | 1.48 × 10⁻¹⁶T¹.⁵⁸ exp(−360 K/T) | 296−790 | acs.org |
| Cl + CHCl₃ | 1.19 × 10⁻¹⁶T¹.⁵¹ exp(−571 K/T) | 297−854 | acs.org |
| Cl + CH₄ (alternative) | 5.26 × 10⁻¹⁹ T².⁴⁹ exp(−589 K/T) | 200−3000 | researchgate.net |
The reactivity of hydrogen atoms in chloromethanes towards this compound radicals decreases in the order tertiary > secondary > primary, influencing the product distribution in radical chlorination reactions libretexts.org.
Fluorinated Alcohols: this compound atoms also react with fluorinated alcohols in the gas phase, primarily through hydrogen atom abstraction. Studies on the kinetics of reactions between this compound atoms and various partially fluorinated straight-chain alcohols have determined absolute rate coefficients over a range of temperatures researchgate.netacs.org. These reactions lead to the formation of corresponding aldehydes, indicating that the abstraction of a methylenic hydrogen adjacent to a hydroxyl group is a significant pathway researchgate.net.
| Reaction | Rate Coefficient Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Source |
| Cl + CF₃CH₂CH₂OH | (4.42 ± 0.48) × 10⁻¹¹ exp(-255 ± 20/T) | 273-363 | researchgate.net |
| Cl + CF₃CF₂CH₂OH | (2.23 ± 0.31) × 10⁻¹¹ exp(-1065 ± 106/T) | 273-363 | researchgate.net |
| Cl + CHF₂CF₂CH₂OH | (8.51 ± 0.62) × 10⁻¹² exp(-681 ± 72/T) | 273-363 | researchgate.net |
| Cl + CF₃CHFCF₂CH₂OH | (6.18 ± 0.84) × 10⁻¹² exp(-736 ± 42/T) | 273-363 | researchgate.net |
| Cl + CF₃CH₂CH₂OH (at 303 K) | (1.90 ± 0.17) × 10⁻¹¹ | 303 | researchgate.net |
| Cl + CF₃CF₂CH₂OH (at 303 K) | (6.78 ± 0.63) × 10⁻¹³ | 303 | researchgate.net |
| Cl + CHF₂CF₂CH₂OH (at 303 K) | (9.00 ± 0.82) × 10⁻¹³ | 303 | researchgate.net |
| Cl + CF₃CHFCF₂CH₂OH (at 303 K) | (5.36 ± 0.51) × 10⁻¹³ | 303 | researchgate.net |
| Cl + CF₃CH₂C(O)H (at 296 K) | (1.81 ± 0.27) × 10⁻¹¹ | 296 | acs.org |
| Cl + CF₃CH₂CH₂OH (at 296 K) | (1.59 ± 0.20) × 10⁻¹¹ | 296 | acs.org |
Free-Radical Chain Mechanisms
Many gas-phase reactions involving this compound atoms proceed via free-radical chain mechanisms, which consist of three main steps: initiation, propagation, and termination savemyexams.comlibretexts.orgchemguide.co.ukmit.edulibretexts.orgibchem.comlumenlearning.commasterorganicchemistry.com.
Initiation: The chain is initiated by the homolytic cleavage of a this compound molecule (Cl₂) into two this compound radicals (Cl•), typically by absorption of UV light or by heat. This step generates the reactive intermediate savemyexams.comlibretexts.orgchemguide.co.ukmit.edulibretexts.orgibchem.comlumenlearning.com. Cl₂ + Energy → 2 Cl•
Propagation: This phase involves a series of steps where a reactive radical reacts with a stable molecule to produce a new radical and a stable product. For example, in the chlorination of methane, a this compound radical abstracts a hydrogen atom from methane to form a methyl radical (•CH₃) and HCl. The methyl radical then reacts with another this compound molecule to form chloromethane (CH₃Cl) and regenerate a this compound radical, allowing the chain reaction to continue savemyexams.comlibretexts.orgchemguide.co.ukmit.edulibretexts.orgibchem.comlumenlearning.commasterorganicchemistry.com. Cl• + CH₄ → •CH₃ + HCl •CH₃ + Cl₂ → CH₃Cl + Cl• These propagation steps continue the chain without a net change in the number of radicals masterorganicchemistry.com. Further propagation steps can lead to multiple substitutions on the methane molecule savemyexams.comlibretexts.orgchemguide.co.uk.
Termination: Termination steps occur when two radicals combine to form a stable molecule, removing reactive species from the system and stopping the chain reaction. Examples include the recombination of two this compound radicals, two methyl radicals, or a this compound radical and a methyl radical savemyexams.comlibretexts.orgchemguide.co.ukmit.edulibretexts.orgibchem.comlumenlearning.com. Cl• + Cl• → Cl₂ •CH₃ + •CH₃ → CH₃CH₃ •CH₃ + Cl• → CH₃Cl
Termination reactions become more significant as the concentration of reactant molecules decreases mit.edu.
Hydrogen Abstraction and Addition Pathways
This compound radicals react with organic compounds through two primary pathways: hydrogen abstraction and addition.
Hydrogen Abstraction: This is a dominant pathway for reactions of this compound radicals with saturated hydrocarbons (alkanes) and involves the removal of a hydrogen atom from the organic molecule by the this compound radical, forming HCl and an alkyl radical publish.csiro.aumdpi.comresearchgate.netnih.govescholarship.orgrsc.orgconicet.gov.ar. The reactivity of different C-H bonds towards abstraction by this compound atoms varies, with tertiary C-H bonds generally being more reactive than secondary or primary C-H bonds libretexts.org. This pathway is also significant in the reactions of this compound atoms with chloromethanes and fluorinated alcohols researchgate.netnih.govconicet.gov.ar.
Addition Pathways: this compound radicals can also undergo addition reactions, particularly with unsaturated compounds like alkenes and alkynes publish.csiro.auresearchgate.netescholarship.orgrsc.org. In these reactions, the this compound radical adds across the double or triple bond, forming a new radical species. For example, the reaction of this compound with acetylene (B1199291) in the gas phase can involve a free radical addition mechanism rsc.org. For alkenes, this compound addition is a primary pathway, although hydrogen abstraction can also occur to a lesser extent publish.csiro.auresearchgate.net.
Aqueous-Phase Reaction Kinetics and Mechanisms
In aqueous solutions, this compound undergoes hydrolysis and exists in equilibrium with other species. This compound species in water, such as molecular this compound, hypochlorous acid, and this compound dioxide, participate in various reactions with inorganic and organic compounds.
Hydrolysis of Molecular this compound and Hypochlorous Acid Equilibria
When molecular this compound (Cl₂) dissolves in water, it undergoes rapid hydrolysis to form hypochlorous acid (HOCl) and hydrochloric acid (HCl) nih.gov. Cl₂(aq) + H₂O <=> HOCl(aq) + HCl(aq)
Hypochlorous acid is a weak acid and exists in equilibrium with its conjugate base, the hypochlorite (B82951) ion (OCl⁻) nih.govpnas.org. HOCl <=> OCl⁻ + H⁺
The position of this equilibrium is strongly dependent on pH. At lower pH values, HOCl is the predominant species, while at higher pH values, OCl⁻ is dominant nih.gov. The equilibrium between HOCl and OCl⁻ is established relatively quickly nih.gov. The toxicity of this compound in aqueous environments is often attributed to the formation of hypochlorite species nih.gov.
Reaction of this compound Dioxide (ClO₂) with Inorganic and Organic Compounds
This compound dioxide (ClO₂) is a strong oxidant used in water treatment. It reacts with a wide range of inorganic and organic compounds in aqueous solutions rsc.orgresearchgate.netnih.govresearchgate.netect-journal.kzresearchgate.netmdpi.comsemanticscholar.org.
Reactions with Inorganic Compounds: ClO₂ reacts rapidly with several inorganic species, including iodide (I⁻), cyanide (CN⁻), nitrite (B80452) (NO₂⁻), sulfite (B76179) (SO₃²⁻), iron(II) (Fe(II)), and manganese(II) (Mn(II)) rsc.orgresearchgate.net. The apparent second-order reaction rate constants for these reactions at pH 7.0 are typically in the range of 10²–10⁶ M⁻¹ s⁻¹ rsc.orgresearchgate.net. ClO₂ shows low reactivity towards ammonium (B1175870) (NH₄⁺) and bromide (Br⁻) rsc.orgresearchgate.net.
Reactions with Organic Compounds: ClO₂ is known to react selectively with organic compounds containing electron-rich moieties rsc.orgresearchgate.netresearchgate.netsemanticscholar.org. Electron transfer is the dominant pathway for many of these reactions rsc.orgresearchgate.netresearchgate.netmdpi.comsemanticscholar.org. ClO₂ reacts rapidly with phenols, anilines, and thiols, with apparent second-order rate constants at pH 7.0 ranging from 10³ to 10⁹ M⁻¹ s⁻¹ for phenols, 10⁵ to 10⁸ M⁻¹ s⁻¹ for anilines, and > 10⁸ M⁻¹ s⁻¹ for thiols rsc.orgresearchgate.net. It also shows high reactivity towards aliphatic tertiary amines and heterocyclic nitrogenous compounds (e.g., indoles and piperidines) with rate constants of 10¹–10⁶ M⁻¹ s⁻¹ at pH 7.0 rsc.orgresearchgate.net. In contrast, ClO₂ exhibits low reactivity with unsaturated structures like olefins and aldehydes rsc.orgresearchgate.net.
| Organic Compound Class | Apparent Second-Order Rate Constant Range (M⁻¹ s⁻¹) at pH 7.0 | Dominant Pathway | Source |
| Phenols | 10³–10⁹ | Electron transfer | rsc.orgresearchgate.net |
| Anilines | 10⁵–10⁸ | Electron transfer | rsc.orgresearchgate.net |
| Thiols | > 10⁸ | Electron transfer | rsc.orgresearchgate.net |
| Aliphatic Tertiary Amines | 10¹–10⁶ | Electron transfer | rsc.orgresearchgate.net |
| Heterocyclic Nitrogenous Compounds | 10¹–10⁶ | Electron transfer | rsc.orgresearchgate.net |
| Olefins | Low reactivity | - | rsc.orgresearchgate.net |
| Aldehydes | Low reactivity | - | rsc.orgresearchgate.net |
While the primary attack of ClO₂ may result in little structural modification, further oxidation can lead to products such as quinones, aldehydes, and carboxylic acids rsc.org. The reaction kinetics of ClO₂ with organic compounds are significantly influenced by their molecular structures and the solution pH researchgate.netsemanticscholar.org.
Electron Transfer Pathways
Electron transfer is a fundamental pathway in many this compound-involved reactions, particularly in oxidation processes. In redox reactions, electron transfer occurs between two species, with one species losing electrons (oxidation) and the other gaining electrons (reduction). savemyexams.comsapub.org this compound, as a strong oxidizing agent, readily accepts electrons. savemyexams.com
In the context of electrochemical processes, direct electron transfer can occur between organic compounds, such as urea (B33335) or chloramines, and an electrode. chalmers.se Alternatively, indirect oxidation can take place where electron transfer from chloride and chloramines to the electrode forms free this compound, which then acts as the oxidant for other substances. chalmers.se
Photocatalytic processes can also involve electron transfer pathways that influence this compound species. For instance, in the presence of photocatalytically generated electrons, the decomposition of this compound species like hypochlorous acid (HOCl) and hypochlorite (ClO⁻) can occur via one-electron or two-electron transfer pathways. digitellinc.com HOCl can be activated by conduction band electrons (e⁻CB) or superoxide (B77818) radicals (O₂•⁻) through a one-electron transfer to produce hydroxyl radicals (HO•). digitellinc.com In contrast, ClO⁻ primarily undergoes two-electron transfer pathways, resulting in the formation of hydroxide (B78521) ions (OH⁻) and chloride ions (Cl⁻). digitellinc.com The specific pathway is dependent on the this compound species present, which is influenced by pH. digitellinc.com At pH 9.0, where ClO⁻ is the dominant species, this compound is largely decomposed into non-reactive species via two-electron transfer. digitellinc.com At pH 5.0, where HOCl is prevalent, a significant portion of this compound undergoes one-electron transfer, generating HO•. digitellinc.com
Quantitative Structure-Activity Relationships (QSARs) in ClO₂ Oxidation
Quantitative Structure-Activity Relationships (QSARs) are valuable tools for predicting the reaction rate constants of this compound dioxide (ClO₂) oxidation with various organic compounds. researchgate.netrsc.orgnih.govoup.comepfl.ch Electron transfer is the dominant pathway for ClO₂ reactions. researchgate.netrsc.org QSARs can be employed to predict species-specific secondary reaction rate constants, particularly for the oxidation of compounds containing phenolic and amine structures. researchgate.netrsc.org
ClO₂ exhibits selective reactivity, reacting rapidly with compounds possessing electron-rich moieties such as phenols, anilines, and thiols. researchgate.netrsc.org Apparent second-order reaction rate constants (kapp) for ClO₂ oxidation at pH 7.0 can vary significantly, spanning over 14 orders of magnitude depending on the compound. researchgate.netrsc.org For instance, kapp values at pH 7.0 are typically in the range of 10³–10⁹ M⁻¹s⁻¹ for phenols, 10⁵–10⁸ M⁻¹s⁻¹ for anilines, and > 10⁸ M⁻¹s⁻¹ for thiols. researchgate.netrsc.org ClO₂ also shows high reactivity towards aliphatic tertiary amines and heterocyclic nitrogenous compounds (e.g., indoles and piperidines) with kapp values between 10¹ and 10⁶ M⁻¹s⁻¹ at pH 7.0. researchgate.netrsc.org Conversely, it shows low reactivity with unsaturated structures like olefins and aldehydes. researchgate.netrsc.org
QSAR models have been developed to predict rate constants for the reaction of various oxidants, including this compound dioxide, with organic compounds containing electron-rich functional groups. nih.govepfl.ch These models often correlate rate constants with substituent descriptor variables such as Hammett or Taft sigma constants. nih.gov Studies have shown that QSARs can predict a significant percentage of measured rate constants within a factor of 1/3 to 3. nih.gov
Data on apparent second-order reaction rate constants (kapp) for ClO₂ oxidation at pH 7.0:
| Compound Class | kapp Range (M⁻¹s⁻¹) |
| Phenols | 10³ – 10⁹ |
| Anilines | 10⁵ – 10⁸ |
| Thiols | > 10⁸ |
| Aliphatic Tertiary Amines | 10¹ – 10⁶ |
| Heterocyclic Nitrogenous Comp. | 10¹ – 10⁶ |
| Olefins | Low reactivity |
| Aldehydes | Low reactivity |
Formation and Reactivity of this compound-Produced Oxidants (CPOs) in Aqueous Matrices (e.g., Seawater)
When this compound is introduced into aqueous matrices, particularly those containing halides and nitrogenous compounds like seawater, it undergoes rapid reactions to form a suite of oxidative species collectively termed "this compound-produced oxidants" (CPOs) or "total residual oxidants" (TRO). tandfonline.comresearchgate.netnih.govwaterquality.gov.auresearchgate.netresearchgate.net The chemical nature and concentration of CPOs are influenced by factors related to the treatment modality (e.g., this compound dose) and water quality parameters (e.g., temperature, pH, ammonia (B1221849) concentration, and organic constituents). tandfonline.comresearchgate.netnih.govresearchgate.netresearchgate.net
In seawater, the rapid hydrolysis of this compound (Cl₂) leads to the formation of hypochlorous acid (HOCl) and its dissociation product, the hypochlorite ion (OCl⁻). waterquality.gov.auoup.com At the typical pH of seawater (~8.1), HOCl is approximately 80% dissociated to OCl⁻ (pKa = 7.54). waterquality.gov.auoup.com The mixture of Cl₂, HOCl, and OCl⁻ in equilibrium is referred to as "free this compound". waterquality.gov.auoup.com Both this compound and the hypochlorite ion are potent oxidants. waterquality.gov.auoup.com
A key reaction in seawater is the rapid oxidation of bromide ions (Br⁻), present at relatively high concentrations (around 65 mg/L), by hypochlorite. waterquality.gov.auoup.com This reaction forms hypobromous acid (HOBr) and hypobromite (B1234621) (OBr⁻). waterquality.gov.auoup.com This process is rapid and nearly complete within approximately 10 seconds. oup.comawa.asn.au At seawater pH 8.1, HOBr is only about 20% dissociated to OBr⁻ (pKa = 8.6), making hypobromous acid the predominant bromine species. waterquality.gov.auoup.com Consequently, the oxidative capacity of chlorinated seawater is largely attributed to hypobromous acid. oup.comawa.asn.au
In the presence of ammonia, chloramines (e.g., monochloramine, NH₂Cl) and bromamines can also form, contributing to the CPO pool. waterquality.gov.auresearchgate.net The specific speciation of CPOs is critical as different species possess varying reactivity and environmental fates. researchgate.netnih.govresearchgate.netresearchgate.net For example, hypobromous acid is considered a key CPO in chlorinated seawater. awa.asn.au These CPOs can further react with natural dissolved organic matter in seawater to produce chlorination byproducts (CBPs). awa.asn.au
The complex mixture and reactive nature of CPO species in seawater present significant analytical challenges for their comprehensive determination. researchgate.netresearchgate.netresearchgate.net
Summary of initial this compound reactions in seawater:
| Reactant | Product(s) | Notes |
| Cl₂ | HOCl, OCl⁻ | Rapid hydrolysis and dissociation. waterquality.gov.auoup.com |
| HOCl/OCl⁻ | HOBr, OBr⁻, Cl⁻ | Rapid reaction with bromide. waterquality.gov.auoup.com |
| HOCl/HOBr | Chloramines, Bromamines | Formation in the presence of ammonia. waterquality.gov.au |
Photochemical and Electrochemical Reaction Mechanisms
This compound species can undergo transformations and participate in reactions initiated by light (photochemical) or electrical energy (electrochemical). These processes are leveraged in advanced oxidation processes (AOPs) and synthesis routes.
UV/Chlorine Advanced Oxidation Processes: Radical Generation and Reactivity (HO•, Cl•, ClO•, Cl₂•−)
UV/Chlorine advanced oxidation processes (AOPs) utilize ultraviolet (UV) irradiation of this compound species to generate highly reactive radicals, including hydroxyl radicals (HO•) and various reactive this compound species (RCS) such as this compound radicals (Cl•), chlorosyl (B80876) radicals (ClO•), and dithis compound radical anions (Cl₂•−). researchgate.netnih.govacs.orgscispace.com These radicals are primarily responsible for the degradation of contaminants in water treatment applications. researchgate.netacs.org
The photolysis of hypochlorous acid (HOCl) by UV light, particularly below 340 nm, is a significant source of HO• and Cl• radicals. scispace.com
HOCl + hν → HO• + Cl•
ClO⁻ + hν → Cl• + O•⁻ O•⁻ + H₂O → HO• + OH⁻
Subsequent reactions between these primary radicals and other species in the water matrix lead to the formation of secondary radicals like ClO• and Cl₂•−. researchgate.netacs.org
Cl• + Cl⁻ ⇌ Cl₂•−
The relative concentrations and dominance of these radical species are influenced by factors such as pH. researchgate.net Lower pH conditions generally favor the presence of RCS, while higher pH is more favorable for HO•. researchgate.net
The reactivity of these radicals towards organic pollutants varies. HO• radicals are highly reactive and relatively non-selective. acs.org RCS, particularly Cl• and Cl₂•−, exhibit more selective reactivity. acs.org Cl• radicals often react with aromatics through electron transfer and addition mechanisms, with rate constants comparable to or higher than those of HO•. acs.org Cl₂•− and ClO• are generally less reactive but show higher selectivity towards aromatics with electron-donating groups, primarily reacting via electron transfer. acs.org For aliphatic compounds, reactivity with both HO• and RCS is typically lower than with aromatics. acs.org
Radical reaction scheme in UV/Chlorine AOPs involves primary radical production from this compound photolysis and subsequent reactions forming secondary radicals. researchgate.net
Primary Reactions in the UV/Chlorine System:
| Reaction | Description |
| HOCl + hν → HO• + Cl• | Photolysis of hypochlorous acid. scispace.com |
| ClO⁻ + hν → Cl• + O•⁻ | Photolysis of hypochlorite ion. scispace.com |
| O•⁻ + H₂O → HO• + OH⁻ | Reaction of oxide radical anion with water. scispace.com |
| Cl• + Cl⁻ ⇌ Cl₂•− | Equilibrium between this compound radical and chloride ion. researchgate.net |
| HO• + Cl⁻ ⇌ ClOH•− | Equilibrium involving hydroxyl radical and chloride ion. researchgate.net |
| Cl• + HOCl → Cl₂ + HO• | Reaction forming this compound and hydroxyl radical. researchgate.net |
| HO• + HOCl → ClO• + H₂O | Reaction forming chlorosyl radical. researchgate.net |
| Cl• + ClO⁻ → ClO• + Cl⁻ | Reaction forming chlorosyl radical. researchgate.net |
| HO• + ClO⁻ → ClO• + OH⁻ | Reaction forming chlorosyl radical. researchgate.net |
| Cl• + H₂O → HO• + H⁺ + Cl⁻ | Reaction of this compound radical with water. researchgate.net |
| ClO• + ClO• → Cl₂O₂ | Dimerization of chlorosyl radical. researchgate.net |
| ClO• + HO• → HClO₂ | Reaction forming chlorous acid. researchgate.net |
| ClO• + Cl₂•− → ClO₂⁻ + Cl⁻ | Reaction forming chlorite (B76162) ion. researchgate.net |
| Cl₂•− + Cl₂•− → Cl₂ + 2Cl⁻ | Reaction forming this compound and chloride ions. researchgate.net |
| Cl₂•− + HO• → HOCl + Cl⁻ | Reaction forming hypochlorous acid and chloride. researchgate.net |
Note: This table is a simplified representation based on the provided information and may not include all possible reactions.
Photocatalytic Generation of this compound Radicals
Photocatalysis can be utilized for the generation of this compound radicals (Cl•). This often involves the use of semiconductor photocatalysts, such as titanium dioxide (TiO₂) or chlorinated TiO₂-based materials, under irradiation with UV or visible light. rsc.orgrsc.orgresearchgate.netsdu.edu.cnmdpi.comacs.orgresearchgate.netrsc.org
One mechanism for photocatalytic this compound radical generation involves the oxidation of chloride ions (Cl⁻) by photogenerated holes in the photocatalyst. researchgate.netrsc.org For instance, on TiO₂ surfaces containing chloride, UV irradiation can lead to the production of Cl₂ and potentially Cl• radicals. sdu.edu.cn Water and oxygen are often required for these reactions to proceed efficiently. sdu.edu.cn The proposed mechanism suggests that water promotes the release of free chloride ions, which then transfer charges to oxygen via photoactivated TiO₂, forming Cl₂ and possibly superoxide radicals (O₂•⁻). sdu.edu.cn Complex reactions between Cl/Cl₂ and HOx species can subsequently lead to the formation of other chlorinated species like ClO and HOCl. sdu.edu.cn
Another approach involves ligand-to-metal charge transfer (LMCT) mechanisms in catalysts, leading to the photochemical generation of this compound radicals. rsc.orgresearchgate.net For example, in some systems, photoexcitation can result in electron transfer from a chloride anion to a metal center, generating a this compound radical. rsc.org This can be followed by hydrogen atom transfer (HAT) from a substrate to the this compound radical. rsc.org
Surface chlorination of TiO₂-based photocatalysts has been shown to enhance photocatalytic activity and can facilitate the generation of this compound radicals. acs.orgresearchgate.net These surface-generated this compound radicals can initiate chain transfer reactions, contributing to improved catalytic performance. acs.org
While chloride ions can theoretically react with photogenerated holes to form this compound radicals, studies using techniques like electron paramagnetic resonance (EPR) have not always detected the formation of this compound radicals in some TiO₂-based systems, suggesting that competitive adsorption of chloride ions might be a dominant inhibition mechanism in certain cases. rsc.orgrsc.org However, other research supports the role of photocatalytically generated this compound radicals in various reactions, including C-H bond activation. rsc.orgresearchgate.netresearchgate.net
Electrochemical Reaction Pathways for Chlorination
Electrochemical methods provide pathways for both the generation of this compound species and for carrying out chlorination reactions. The electrochemical oxidation of chloride ions (Cl⁻) at an anode is a common method for generating this compound gas (Cl₂) or other reactive this compound species. acs.orgchemrxiv.orgrsc.org This process is the basis of the industrial chlor-alkali process.
In electrochemical chlorination reactions, the mechanism can involve the anodic oxidation of chloride ions to form this compound radicals (Cl•), which then participate in subsequent reactions with organic substrates. acs.orgrsc.org For example, in the electrochemical oxidative chlorination of acrylamides, anodic chloride oxidation is proposed to generate a this compound radical that undergoes regioselective addition to the carbon-carbon double bond. rsc.org This is followed by further oxidation and deprotonation to yield chlorinated products. rsc.org
Alternatively, electrochemical processes can generate active this compound species (like HOCl or OCl⁻) which then react with substrates in solution, similar to conventional chlorination. gdut.edu.cn This indirect electrochemical oxidation pathway is observed in processes like the electrochemical oxidation of ammonia, where anodically generated active this compound species react with ammonia to form chloramines and eventually nitrogen gas. gdut.edu.cn In such cases, chloride can be considered a "catalyst" as it is regenerated during the process. gdut.edu.cn
Electrochemical methods can also be used for the production of this compound dioxide (ClO₂), although this typically involves the electrosynthesis of chlorate (B79027) (ClO₃⁻) followed by a chemical reaction with a reducing agent like hydrogen peroxide. mdpi.com
The efficiency and specific pathways of electrochemical chlorination are influenced by factors such as electrode material, applied potential or current density, and solution composition (e.g., pH and chloride concentration). rsc.orggdut.edu.cnmdpi.com
Proposed electrochemical chlorination mechanism involving this compound radical:
Anodic oxidation of chloride: Cl⁻ → Cl• + e⁻ acs.orgrsc.org
Addition of this compound radical to substrate (e.g., alkene): R₂C=CR₂ + Cl• → R₂Ċ-CR₂Cl rsc.org
Further anodic oxidation of the radical: R₂Ċ-CR₂Cl → R₂C⁺-CR₂Cl + e⁻ rsc.org
Deprotonation or reaction with nucleophile to form chlorinated product. rsc.org
Note: Specific reaction pathways can vary depending on the substrate and electrochemical conditions.
Theoretical and Computational Chemistry of Chlorine
Ab Initio and Density Functional Theory (DFT) Studies
Ab initio and Density Functional Theory (DFT) methods are widely used to investigate the electronic structure and reactivity of chlorine-containing molecules. These methods solve the electronic Schrödinger equation (or approximations thereof) to calculate properties from first principles, without relying on experimental data.
Calculation of Potential Energy Surfaces and Transition States
Ab initio and DFT calculations are instrumental in mapping out potential energy surfaces (PES) for reactions involving this compound. The PES describes the energy of a molecular system as a function of the positions of its atoms. By locating minima and saddle points on the PES, researchers can identify stable molecular structures (reactants, products, intermediates) and transition states, respectively researchgate.netaip.org. Transition states represent the highest energy point along the minimum energy path connecting reactants to products and are critical for understanding reaction mechanisms and determining activation energies researchgate.netaip.orgunlp.edu.ar.
For example, highly correlated ab initio molecular orbital calculations have been used to map the PES of the Cl + allene (B1206475) reaction, identifying eight transition state structures governing the reaction mechanism. These studies highlighted the importance of including electron correlation for an accurate description of the PES researchgate.net. Another study on the Cl + H₂O reaction utilized high-level ab initio calculations to develop a full-dimensional global PES, revealing a "late" barrier flanked by pre- and post-barrier wells aip.org. DFT methods have also been employed to study the minimum energy paths and transition states for hydrogen abstraction reactions by this compound atoms from various halomethanes acs.orgrsc.org.
Prediction of Reaction Rate Constants and Thermochemical Parameters
Theoretical methods, particularly when combined with transition state theory (TST) and its variants, are powerful tools for predicting reaction rate constants unlp.edu.artandfonline.com. By calculating the properties of reactants, products, and transition states, rate constants can be estimated as a function of temperature unlp.edu.artandfonline.com. Tunneling corrections can also be included to account for quantum mechanical tunneling effects, which are particularly important for reactions involving light atoms like hydrogen at lower temperatures acs.orgrsc.orgtandfonline.com.
Studies on the reaction of atomic this compound with methyl iodide have utilized ab initio calculations and transition state theory to determine kinetic and mechanistic details, including the prediction of thermochemical parameters such as heats of formation for reaction intermediates nasa.gov. For hydrogen abstraction reactions of this compound atoms with halomethanes, theoretical rate constants calculated using improved canonical variational transition state theory incorporating small-curvature tunneling corrections have shown good agreement with experimental results over a range of temperatures acs.orgrsc.org. DFT calculations have also been used to study the rate constants of hydrogen abstraction reactions involving this compound and fluorinated methanes, with calculated results agreeing satisfactorily with experimental values rsc.org.
Furthermore, computational methods are used to determine thermochemical parameters like enthalpies of formation, entropies, and heat capacities for this compound-containing compounds nasa.govresearchgate.net. These calculated values can complement experimental data, especially for species that are difficult to study experimentally researchgate.netresearchgate.net. For instance, theoretical studies have investigated the thermochemistry of this compound oxyfluorides and chlorinated thiophene (B33073) isomers using high-level ab initio and DFT methods researchgate.netresearchgate.net.
Investigation of Substituent Effects on Electronic Structure
DFT calculations are frequently employed to investigate how the presence of different substituents affects the electronic structure of molecules containing this compound mdpi.comworldscientific.comworldscientific.comacs.org. By analyzing properties such as electron density distribution, molecular orbitals (e.g., HOMO and LUMO energies), electrostatic potentials, and atomic charges, researchers can gain insights into the electronic influence of this compound and other substituents mdpi.comworldscientific.comworldscientific.comacs.org.
Studies on chlorinated organic compounds have used DFT to explore the impact of this compound substituents on electronic properties and reactivity mdpi.comworldscientific.comworldscientific.comacs.org. For example, investigations into chlorinated methanes, ethenes, and propenes using computational chemistry and photoelectron spectroscopy revealed that this compound primarily makes the ground-state potential of a neighboring carbon more positive. Upon ionization, this compound can also donate electrons to neighboring or second-nearest pi-bonded atoms uib.no. The effect of substituents on the electronic structure and photophysical properties of rhenium(I) tricarbonyl complexes containing this compound has also been studied using DFT and time-dependent DFT (TD-DFT), showing how electron-withdrawing and electron-donating groups influence absorption and emission spectra sciencepublishinggroup.com. DFT-based reactivity descriptors, such as Fukui indices, have been used to predict the site selectivity for chlorination reactions based on electronic structure researchgate.net.
Molecular Dynamics and Simulation Approaches
Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide insights into the structural, dynamic, and thermodynamic properties of this compound in different phases, such as liquid or adsorbed states tandfonline.comcdnsciencepub.com.
MD simulations of liquid this compound have been carried out to study static and dynamic properties, comparing results with experimental data and simpler models tandfonline.com. These simulations can involve using various potential models to describe the interactions between this compound molecules tandfonline.comcdnsciencepub.com.
MD simulations are also valuable for studying the interaction of this compound with surfaces. For instance, ab initio molecular dynamics simulations have been used to investigate this compound incident on silicon surfaces, providing insights into adsorption and etching processes at the atomic level researchgate.netaip.orgosti.gov. Classical MD simulations with modified force fields have also been developed and validated against experimental data to accurately model the etching of silicon by this compound atoms aip.orgosti.gov.
Spectroscopic Modeling and Interpretation (e.g., Photoelectron Spectroscopy)
Computational methods are essential for modeling and interpreting experimental spectroscopic data for this compound-containing species. Photoelectron spectroscopy (PES), which probes the electronic energy levels of molecules, is one area where theoretical calculations are particularly valuable uib.nolibretexts.orgaip.orghi.isaip.org.
Theoretical modeling can help assign peaks in photoelectron spectra to specific ionization events and provide insights into the electronic structure of the ionized states uib.nolibretexts.orgaip.orghi.is. For example, theoretical modeling has been used to analyze gas-phase carbon 1s photoelectron spectra of chlorinated methanes, ethenes, and propenes, allowing for the extraction of ionization energies and the decomposition of these energies into ground-state and relaxation contributions uib.no. Relativistic local-density molecular orbital calculations have been used to interpret the photoelectron spectra of actinide tetrachlorides, suggesting revised ionization energies for this compound 3s levels aip.org.
Threshold photoelectron spectroscopy of diatomic this compound (Cl₂) has been investigated using synchrotron radiation, and the analysis of the vibrational structure in the spectra has provided improved spectroscopic constants for this compound radical cation (Cl₂⁺) states hi.is. Photoelectron spectroscopy of chloride anions (Cl⁻) solvated in water clusters, combined with ab initio calculations and molecular dynamics, has been used to study solvation effects and the electronic structure of solvated anions aip.org.
Computational approaches can predict theoretical vibrational lineshapes, which can be compared to experimental spectra for validation and further understanding of molecular vibrations upon ionization uib.no.
Analytical Chemistry of Chlorine Species
Methods for Determination of Elemental Chlorine and Related Oxidants
The determination of elemental this compound (Cl₂) and other related oxidants, such as hypochlorous acid (HOCl) and hypochlorite (B82951) ions (OCl⁻), collectively referred to as "free this compound," and chloramines ("combined this compound"), is essential for assessing the disinfection capacity of water and controlling chlorination processes. technolog.compalintest.com
Spectrophotometric Techniques (e.g., DPD Method, Lissamine Green B)
Spectrophotometric methods rely on the reaction of this compound species with a chromogenic reagent to produce a colored compound whose intensity is proportional to the this compound concentration. This color intensity is then measured using a spectrophotometer or colorimeter. ysi.cominstructables.com
The DPD (N,N-diethyl-p-phenylenediamine) method is a widely used colorimetric technique for determining free and total this compound in water and wastewater. palintest.comysi.com DPD is a colorless compound that reacts with oxidizing agents like this compound to form a magenta-pink colored species (Würster dye). palintest.compalintest.com The intensity of the pink color is directly proportional to the this compound concentration. ysi.cominstructables.com To measure free this compound, DPD reagent is added to the sample, and the color is measured. ysi.cominstructables.comsibata.co.jp For total this compound, potassium iodide is added in a subsequent step, which reacts with combined this compound to liberate iodine, which then reacts with DPD to produce color. palintest.comsibata.co.jp The DPD method allows for the differentiation of various forms of combined this compound. palintest.com It is compatible with both visual comparison and photometric measurement. palintest.com
Lissamine Green B (LGB) is another dye used in spectrophotometric methods, particularly for the determination of this compound dioxide (ClO₂) and chlorite (B76162) ions (ClO₂⁻) in drinking water. nih.govnemi.govpalintest.comresearchgate.netunl.edu this compound dioxide reacts with LGB in aqueous solution, causing a decrease in the absorbance of LGB that is directly proportional to the ClO₂ concentration. nih.govresearchgate.netunl.edu This method, often coupled with horseradish peroxidase (HRP) to catalyze the conversion of chlorite to this compound dioxide, allows for the simultaneous determination of both ClO₂ and ClO₂⁻. nih.govnemi.govresearchgate.netunl.edu LGB has shown adequate sensitivity and reduced interference from other this compound species compared to some other dyes. nih.govresearchgate.netunl.edu
Data on the detection limits of these methods can vary depending on the specific implementation and instrumentation used. For instance, a spectrophotometric method utilizing a different chromogenic agent for this compound dioxide determination reported a detection limit of 0.03 ± 0.01 ppm. researchgate.net
Titration Methods (e.g., Amperometric, Starch-Iodide)
Titration methods involve the reaction of this compound species with a titrant of known concentration until the reaction is complete, indicated by an endpoint. The volume of titrant used is then related to the concentration of this compound in the sample.
Amperometric titration is a highly reliable and sensitive technique for quantifying this compound in water samples. researchgate.net It utilizes a specialized electrode system to detect the change in current as the titrant is added. ysi.comnemi.govhach.com Free this compound is typically titrated at a pH between 6.5 and 7.5. nemi.gov Combined this compound can be titrated in the presence of potassium iodide at a lower pH range (3.5 to 4.5). nemi.gov Amperometric titration is less affected by factors like color and turbidity compared to some colorimetric methods. nemi.gov It is considered a standard method for determining free and combined this compound and is suitable for automatic titration. researchgate.netnemi.gov Amperometric titrators can measure this compound residuals as low as 1 part per billion. trility.com.au
The starch-iodide titration method is one of the oldest methods for determining this compound, generally used for total this compound testing at levels above 1 mg/L Cl₂. nemi.govaquaenergyexpo.com This method relies on the ability of this compound to liberate free iodine from a potassium iodide (KI) solution at pH 8 or less. nemi.govaquaenergyexpo.comugent.be The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using starch as an indicator. nemi.govaquaenergyexpo.comugent.be The endpoint is indicated by the disappearance of the blue starch-iodine complex. aquaenergyexpo.com Titration is typically performed at pH 3 to 4 for stoichiometric reaction. nemi.govaquaenergyexpo.comlcms.cz Oxidizing agents like manganese can interfere with this method. nemi.govlcms.cz
A comparison of amperometric and potentiometric titration methods has shown that amperometric methods are generally superior for this compound quantification, providing linear titration curves that simplify endpoint determination and aid precision. researchgate.net
Chromatographic Separations (e.g., Ion Chromatography)
Chromatographic techniques are used to separate different this compound species before their detection and quantification. This is particularly useful for analyzing complex samples containing multiple this compound compounds.
Ion chromatography (IC) is a laboratory-based method widely used for separating and determining various inorganic anions, including this compound species such as chloride (Cl⁻), chlorite (ClO₂⁻), chlorate (B79027) (ClO₃⁻), and hypochlorite (ClO⁻). palintest.comresearchgate.netnih.gov IC separates ions based on their affinity for a stationary phase, followed by detection using conductivity or other suitable detectors. palintest.comresearchgate.net This method is considered a standard for measuring chlorite. palintest.com IC can be used to analyze this compound species in various matrices, including water and air samples. nih.gov Studies have demonstrated the application of IC for this compound speciation analysis in biological samples like blood. rsc.org
IC methods have been developed for the determination of this compound dioxide, this compound, chlorite, and chlorate in water, often involving reduction steps to convert species into forms amenable to IC analysis. researchgate.net For example, this compound dioxide and this compound can be reduced to chlorite and chloride, respectively, using sodium nitrite (B80452) before IC analysis. researchgate.net
Speciation Analysis of Organic and Inorganic this compound Compounds
Speciation analysis focuses on identifying and quantifying the different chemical forms of this compound in a sample, distinguishing between organic and inorganic this compound compounds. This is important because the reactivity, toxicity, and environmental fate of this compound vary significantly depending on its chemical form.
Methods for speciation analysis often involve a combination of separation techniques and selective detection methods. For instance, combustion-based elemental analysis can be used to determine total this compound content, and coupled with extraction steps, it can differentiate between organically and inorganically bound this compound. scimed.co.ukwitpress.com An elution test with distilled water can extract inorganic this compound compounds, leaving the organic this compound in the solid matrix. scimed.co.ukwitpress.com Both fractions can then be analyzed for this compound content, often using techniques like ion chromatography for the aqueous extract. scimed.co.ukwitpress.com
Aircraft sampling studies have utilized in situ and flask measurements to determine the burden of total organic this compound (CClᵧ) and total inorganic this compound (Clᵧ) in the lower stratosphere. nasa.gov By measuring specific organic this compound species and estimating the total this compound abundance based on the age of the air parcel, the inorganic this compound burden can be estimated by difference. nasa.gov
Advanced techniques like Laser-Induced Breakdown Spectroscopy (LIBS) are being explored for this compound detection and could potentially contribute to speciation analysis, particularly in solid matrices like recycled plastics, by analyzing deeper layers of the material. atomtrace.com
Advanced Detection and Monitoring Techniques
Advancements in analytical chemistry have led to the development of sophisticated techniques for the detection and monitoring of this compound species, often offering improved sensitivity, selectivity, and real-time capabilities.
Online this compound analyzers are increasingly used for continuous monitoring of residual this compound levels in water treatment processes and distribution systems. technolog.comysi.comcamlab.co.ukbadgermeter.comxylem.com These analyzers often employ either DPD colorimetric or amperometric methods for continuous measurement. ysi.comcamlab.co.ukxylem.com Amperometric electrode-based methods are particularly suitable for real-time and continuous monitoring, offering high sensitivity, especially for low this compound concentrations. ysi.com They are less susceptible to interference from colored substances or turbidity. ysi.com
UV-Vis absorbance spectrophotometry is another advanced technique used in online this compound analyzers, offering a non-invasive, accurate, and rapid method for detecting this compound by measuring its unique absorbance curve. asap.nl This approach allows for the detection and quantification of this compound at both high and trace levels. asap.nl
Laser-Induced Breakdown Spectroscopy (LIBS) is an emerging technique being investigated for advanced this compound detection, particularly in challenging matrices like recycled plastics. atomtrace.com While direct measurement of halogens like this compound using LIBS can be difficult, emerging approaches focus on detecting molecular bands formed by fragment species in the plasma during analysis. atomtrace.com This technique offers the potential for analyzing the bulk composition of materials, overcoming limitations of surface-only techniques like X-ray fluorescence (XRF). atomtrace.com
Other advanced sensing techniques for this compound gas and free this compound in water are also under development, covering spectrophotometric, electrochemical, and optical principles, aiming for improved sensitivity, selectivity, and precision. researchgate.net Portable digital analyzers and sensor technologies, such as those based on amperometry or specialized sensors, provide accurate and instantaneous results for field testing and continuous monitoring. badgermeter.comboquinstrument.comketos.coboquinstrument.com
Environmental Chemistry and Atmospheric Interactions of Chlorine
Atmospheric Chlorine Chemistry
Atmospheric this compound chemistry is a complex interplay of gas-phase, heterogeneous, and multi-phase reactions involving this compound atoms and various this compound-containing compounds. These reactions can significantly impact the oxidative capacity of the atmosphere and influence the formation and destruction of pollutants like ozone. copernicus.orgresearchgate.net
Gas-Phase this compound Radical Chemistry in Urban Atmospheres
In urban environments, gas-phase this compound radicals (Cl•) are important atmospheric oxidants. researchgate.netsemanticscholar.org They react via mechanisms analogous to those of hydroxyl radicals (OH•), but often at much faster rates. researchgate.netsemanticscholar.orgpublish.csiro.au This higher reactivity allows this compound radicals to significantly influence urban air chemistry, even when their concentrations are lower than those of OH•. researchgate.netsemanticscholar.orgpublish.csiro.au
Major sources of Cl-containing species in continental regions include anthropogenic activities. copernicus.org Photolysis of species like molecular this compound (Cl₂) and nitryl chloride (ClNO₂) are prominent sources of this compound radicals, particularly at sunrise in urban areas. copernicus.orgoup.com Other sources can include the reaction of ClO with NO and the photolysis of ClONO. copernicus.org Recent studies also suggest that chloramines, such as monochloramine (NH₂Cl) and dichloramine (NHCl₂), can be important photolytic precursors of Cl atoms in urban areas. pnas.org
The reactions of this compound radicals in urban atmospheres can lead to effects such as increases in ozone production and the oxidation of volatile organic compounds (VOCs). researchgate.netsemanticscholar.orgpublish.csiro.au
Heterogeneous and Multi-phase this compound Chemistry
Heterogeneous and multi-phase reactions are crucial for the formation of reactive this compound species in the atmosphere. These processes involve reactions occurring on the surface of aerosols or within atmospheric water droplets. semanticscholar.org Particulate chloride, typically in the form of unreactive chloride, can be converted into gas-phase reactive this compound species through these reactions. semanticscholar.org
One significant heterogeneous mechanism is the reaction of dinitrogen pentoxide (N₂O₅) with chloride-containing aerosols, which leads to the formation of gas-phase nitryl chloride (ClNO₂). copernicus.orgpublish.csiro.au This reaction plays a critical role in NOₓ chemistry, contributing significantly to NOₓ removal. publish.csiro.au Heterogeneous reactions of other Cl-containing species, including particulate chloride (pCl⁻), Cl₂, ClNO₂, this compound nitrate (B79036) (ClNO₃), and hypochlorous acid (HOCl), are also suggested to result in the formation of Cl radicals and the recycling of NOₓ and HOₓ (OH and HO₂). copernicus.org
In marine and coastal environments, sea salt aerosols are a major source of Cl-containing species. copernicus.orgoup.com Heterogeneous conversion of sea salt aerosol chloride can produce BrCl, ClNO₂, Cl₂, and ICl, which then release reactive gas-phase this compound. copernicus.org
Regional Modeling Studies of Atmospheric this compound Mechanisms
Regional modeling studies are essential tools for understanding the complex interactions and impacts of atmospheric this compound chemistry. These models incorporate detailed chemical mechanisms to simulate the concentrations and reactions of various atmospheric species. copernicus.orgucdavis.edu
Chemistry As A Boxmodel Application/Module Efficiently Calculating the Chemistry of the Atmosphere (CAABA/MECCA) is one such box model that has been extended to include comprehensive gas- and aqueous-phase this compound chemistry. copernicus.org This updated model has been applied to urban environments to investigate the role of this compound chemistry in chemically contrasting conditions. copernicus.org
Regional atmospheric chemistry mechanisms, such as the Regional Atmospheric Chemistry Mechanism (RACM2) and its global version, the Global Atmospheric Chemistry Mechanism (GACM), are widely used for modeling regional and global atmospheric chemistry. ucdavis.edu These mechanisms represent atmospheric chemistry using a lumped molecular approach and have been updated to include this compound reaction sets and heterogeneous pathways, such as ClNO₂ production chemistry. publish.csiro.auucdavis.edu
Regional modeling studies have shown that incorporating ClNO₂ chemistry into standard ozone mechanisms can lead to increases in surface ozone mixing ratios in polluted continental areas. copernicus.org Models have also successfully simulated observed mixing ratios of HCl in marine air and the associated decrease in HNO₃ from acid displacement. copernicus.org
Role of this compound in Volatile Organic Compound Oxidation and Ozone Production
This compound radicals play a significant role in the oxidation of volatile organic compounds (VOCs) and the production of ozone in the troposphere. researchgate.netsemanticscholar.orgpublish.csiro.au The reactions of this compound radicals with VOCs are often much faster than the corresponding reactions with hydroxyl radicals. researchgate.netsemanticscholar.orgpublish.csiro.au This higher reactivity means that even at lower concentrations, this compound radicals can compete with OH• in oxidizing hydrocarbons. publish.csiro.au
The oxidation of organics in the atmosphere primarily occurs through reaction cycles involving gas-phase radical species, often catalyzed by nitric oxide (NO), which can result in the production of secondary pollutants like ozone. acs.org this compound-initiated oxidation of VOCs can enhance atmospheric oxidation capacity and contribute to ozone formation, particularly in polluted environments. copernicus.orgoup.com
Sensitivity simulations using atmospheric models suggest that active gas- and aqueous-phase this compound chemistry can enhance the concentrations of OH, HO₂, and RO₂ radicals, especially near sunrise, due to the additional consumption of VOCs. copernicus.org While the dominant fate for both OH and Cl radicals in certain conditions is reaction with organics, leading to radical propagation and ozone production, the production of ClONO₂ following the reaction of ClO with NO₂ can reduce NOₓ concentrations, slightly influencing the ozone production efficiency compared to OH. acs.org
Chloramines have also been suggested to impact the abundance of organic compounds, ozone, nitrogen oxides, and particulate matter in urban areas. pnas.org
Aquatic Environmental Chemistry of this compound
This compound's reactivity in aquatic systems is crucial, particularly in natural waters and when this compound is used for disinfection or industrial processes.
This compound Reactivity in Seawater Systems
When this compound is introduced into water, it rapidly hydrolyzes to form hypochlorous acid (HOCl) and hydrochloric acid (HCl). waterquality.gov.auregulations.govdfo-mpo.gc.ca The equilibrium between hypochlorous acid and its dissociation product, the hypochlorite (B82951) ion (OCl⁻), is governed by pH, temperature, and ionic strength. waterquality.gov.au The term "free this compound" refers to the equilibrium mixture of Cl₂, HOCl, and OCl⁻. waterquality.gov.auoup.com
In seawater, the presence of a high concentration of bromide ions (typically around 65 mg/L) significantly influences this compound chemistry. dfo-mpo.gc.caoup.comresearchgate.net this compound rapidly reacts with bromide, displacing this compound atoms with bromine atoms and forming hypobromous acid (HOBr) and hypobromite (B1234621) ions (OBr⁻). waterquality.gov.auoup.comresearchgate.net This reaction is very rapid, often completing within seconds. oup.com The primary biocidal effects of seawater chlorination are often attributed to the oxidants associated with bromine chemistry, collectively termed "this compound-produced oxidants" (CPOs) or "total residual oxidants" (TRO). researchgate.nettandfonline.com
The reactivity and potential ecotoxicity of CPO species depend on their physical and chemical properties. tandfonline.com The chemical speciation and concentration of CPOs are influenced by factors related to the treatment modality (e.g., this compound dose) and water quality parameters (e.g., temperature, pH, ammonia (B1221849) concentration, and organic constituents). tandfonline.com
The decomposition of CPOs in seawater is influenced by factors like salinity and the concentration of dissolved organic matter (DOM). researchgate.net Higher water temperatures generally lead to faster reaction rates and a more rapid reduction in this compound concentration. oup.com Reactions with DOM are slower than reactions with bromide and increase with increasing DOM concentrations. researchgate.net
Chlorination is commonly used in seawater systems to control biofouling organisms. oup.comresearchgate.net However, the discharge of this compound-treated waters raises concerns about the impacts of this compound and its decomposition products on non-target aquatic biota. oup.com While this compound or hypochlorite are not expected to pose a direct toxicity threat due to their rapid reactions, their reaction products can be toxic. oup.com
The natural this compound demand of seawater and sediments also plays a role in removing this compound through oxidation reactions. dfo-mpo.gc.ca
Formation and Transformation of this compound-Produced Oxidants (CPOs)
This compound-Produced Oxidants (CPOs) refer to a group of reactive this compound species formed during the chlorination of water and wastewater, as well as through natural processes. These oxidants include hypochlorous acid (HOCl), hypochlorite ion (OCl⁻), chloramines (NH₂Cl, NHCl₂, NCl₃), this compound dioxide (ClO₂), chlorite (B76162) (ClO₂⁻), chlorate (B79027) (ClO₃⁻), and perchlorate (B79767) (ClO₄⁻). The formation of CPOs is initiated when this compound (Cl₂) is introduced into water, rapidly hydrolyzing to form HOCl and hydrochloric acid (HCl).
Cl₂ + H₂O <=> HOCl + HCl
HOCl is a weak acid and dissociates to form hypochlorite ions, with the equilibrium dependent on pH.
HOCl <=> H⁺ + OCl⁻
In the presence of ammonia and organic nitrogen compounds, HOCl and OCl⁻ can react to form chloramines. Monochloramine (NH₂Cl), dichloramine (NHCl₂), and trichloramine (NCl₃) can be formed sequentially depending on the this compound-to-nitrogen ratio and pH.
The transformation of CPOs in the environment involves various pathways, including photolysis, reactions with organic and inorganic substances, and microbial activity. For instance, HOCl and OCl⁻ can undergo photolysis in surface waters, leading to the formation of reactive oxygen species. Reactions with natural organic matter can lead to the formation of disinfection byproducts, some of which are also considered CPOs or related halogenated compounds.
Atmospheric interactions involving this compound can lead to the formation of reactive this compound species that influence ozone depletion. For example, sea salt aerosols release chloride ions, which can react on surfaces or in the gas phase to form active this compound species like ClNO₂ and ClBr, which subsequently photolyze to release atomic this compound (Cl). Atomic this compound is highly reactive and can participate in catalytic cycles that destroy stratospheric ozone.
This compound Fluxes and Material Flow Analysis in Industrial Ecosystems
Material Flow Analysis (MFA) is a valuable tool for understanding the movement and transformation of substances like this compound within industrial ecosystems and the environment. MFA helps quantify the inputs, processes, stocks, and outputs of this compound throughout its lifecycle, from raw material extraction to production, use, and disposal or recycling.
This compound is primarily produced through the electrolysis of sodium chloride brine (chlor-alkali process), yielding this compound gas (Cl₂), sodium hydroxide (B78521) (NaOH), and hydrogen gas (H₂). These products are fundamental building blocks for a vast array of industries. The major uses of this compound include the production of plastics (e.g., PVC), solvents, pharmaceuticals, agrochemicals, and disinfectants.
MFA studies on this compound reveal significant fluxes through various industrial sectors. For example, a large proportion of produced this compound is used in the production of ethylene (B1197577) dichloride (EDC) and vinyl chloride monomer (VCM) for PVC manufacturing. Other significant flows include this compound used in the production of organic and inorganic chemicals, pulp and paper bleaching, and water treatment.
Losses of this compound to the environment can occur at various stages, including fugitive emissions during production and handling, releases from industrial processes, and the disposal of this compound-containing waste materials. MFA helps identify the key release points and quantify the amounts of this compound entering different environmental compartments (air, water, soil).
Analyzing this compound fluxes within industrial ecosystems highlights the interconnectedness of different industries and the potential for resource efficiency and waste reduction through strategies like byproduct synergy and closed-loop systems. For instance, HCl, a byproduct of some chlorination processes, can be used as a reactant in other chemical syntheses.
Quantitative data from MFA studies can illustrate the scale of this compound production and consumption. While specific global or regional data varies by study and year, a hypothetical representation of major this compound flows could be visualized in a Sankey diagram as part of an MFA, showing the distribution of produced this compound among different industrial applications and environmental releases.
Environmental Impact Mitigation Strategies in this compound Chemistry
Given the potential environmental impacts associated with this compound production and use, various mitigation strategies have been developed and implemented across the industry. These strategies aim to reduce emissions, minimize waste generation, and promote the sustainable use of this compound and its derivatives.
One key area of focus is the reduction of energy consumption in the chlor-alkali process, as it is an energy-intensive operation. Advancements in membrane cell technology have significantly improved energy efficiency compared to older diaphragm and mercury cell technologies.
Minimizing emissions of this compound and chlorinated compounds to the atmosphere and water is another critical aspect of mitigation. This involves implementing stringent emission controls, such as scrubbers and activated carbon adsorption systems, in industrial facilities.
The development and adoption of greener chemical processes that reduce or eliminate the need for this compound or highly hazardous chlorinated intermediates is also an important strategy. This includes exploring alternative synthesis routes and using less hazardous reagents.
Waste management practices play a crucial role in mitigating the environmental impact of this compound chemistry. This includes treating this compound-containing wastewater to remove or neutralize harmful species before discharge and developing methods for the safe handling and disposal of solid wastes containing this compound.
Biological Roles of Chloride Ions and Chlorinated Organic Compounds Non Clinical Contexts
Chloride Ion Homeostasis and Cellular Physiology
Chloride is a crucial anion involved in numerous aspects of cellular physiology, with its homeostasis being vital for cell survival and function. portlandpress.comnih.gov It is the most abundant anion in humans after sodium, accounting for a significant portion of the total anions in extracellular fluid (ECF). portlandpress.comnih.gov
Regulation of Osmotic Pressure and Acid-Base Balance
Chloride ions, alongside cations like sodium (Na⁺) and potassium (K⁺), are fundamental in maintaining osmotic pressure and acid-base balance within cells and tissues. portlandpress.comnih.govfrontiersin.org Cells are highly sensitive to changes in osmotic pressure, which can impact their shape and function. dovepress.com The movement of ions, including chloride, across the cell membrane is critical for regulating intracellular volume and rapidly restoring osmolal changes. dovepress.com
In the context of acid-base balance, chloride is considered a strong anion and an independent variable influencing acid-base status. eclinpath.com Disturbances in chloride levels can be indicative of metabolic disorders. portlandpress.comnih.gov For instance, a loss or gain of chloride-containing acids can alter chloride concentrations and lead to acid-base imbalances. eclinpath.com The kidneys play a central role in regulating fluid and electrolyte balance, including chloride, by adjusting excretion or reabsorption. nih.govfiveable.me
Chloride's role in osmotic regulation is particularly evident in cell volume control. The rapid movement of osmotically active ions like potassium and chloride through the cell membrane helps regulate intracellular volume. dovepress.com In cases of cell swelling, the permeability of the cell membrane to chloride can increase significantly, highlighting its principal role in regulatory volume adjustment. dovepress.com
| Process | Role of Chloride Ion | Key Cations Involved |
| Osmotic Pressure Regulation | Maintains ionic homeostasis and osmotic pressure. portlandpress.comnih.gov | Na⁺, K⁺, Ca²⁺ portlandpress.com |
| Cell Volume Regulation | Principal factor in adjusting intracellular volume. dovepress.com | K⁺ dovepress.com |
| Acid-Base Balance | Helps maintain electrical neutrality and acid-base balance. fiveable.me | Na⁺, K⁺ frontiersin.org |
Mechanisms of Chloride Transport Across Biological Membranes
The movement of chloride ions across biological membranes is facilitated by specialized protein-based channels, antiporters, and cotransporters. dovepress.comlibretexts.orglibretexts.org Simple diffusion of charged ions like chloride across the hydrophobic lipid bilayer is extremely slow and requires the assistance of transport proteins. libretexts.orgmytutor.co.uk
Chloride transport can occur through facilitated diffusion via protein channels or through active transport mechanisms that require energy, such as ATP hydrolysis, carrier proteins, or pumps, to move ions against their concentration gradient. libretexts.org
Key transporters involved in chloride movement include cation-chloride cotransporters (CCCs), which are regulated by kinases. dovepress.com The direction of chloride transport is dependent on the electrochemical gradient across the cell membrane. dovepress.com Opening of chloride channels can result in either an inward or outward chloride current, affecting membrane potential. dovepress.com
The CLC family of proteins represents a large group of proteins that mediate voltage-dependent transport of chloride ions across both plasma and intracellular membranes in nearly all living organisms. frontiersin.orgphysiology.org These proteins can function as either chloride channels or chloride/proton exchangers, despite sharing a similar basic architecture. frontiersin.org
| Mechanism of Transport | Description | Examples of Transporters/Channels |
| Facilitated Diffusion | Movement down the electrochemical gradient through protein channels. libretexts.orglibretexts.org | Chloride channels (e.g., CaCC, CFTR, ClC-2) portlandpress.com |
| Active Transport | Movement against the electrochemical gradient, requiring energy. libretexts.org | Cation-chloride cotransporters (CCCs), Na⁺/K⁺/2Cl⁻ cotransporter (NKCC1), K⁺/Cl⁻ cotransporters (KCCs) dovepress.compnas.org |
| Exchange | Coupled movement of chloride with other ions (e.g., H⁺ or HCO₃⁻). frontiersin.orgphysiology.org | Cl⁻/H⁺ exchangers (e.g., some CLC proteins), Cl⁻/HCO₃⁻ exchangers frontiersin.orgphysiology.orgpnas.org |
Intracellular and Extracellular Chloride Dynamics
Chloride ions are present in both extracellular fluid (ECF) and intracellular compartments, with differing concentrations that are tightly regulated. portlandpress.comnih.govpnas.org In extracellular fluid, chloride is the major anion. eclinpath.com Intracellular chloride concentration varies depending on the cell type, typically ranging between 5 and 60 mM. pnas.org
The distribution of chloride ions across the cell membrane is influenced by the membrane potential. nih.gov For many neurons, the equilibrium potential for chloride is close to or more negative than the resting potential, which leads to chloride influx counteracting depolarization and buffering the membrane potential. nih.gov
Regulation of intracellular chloride levels is crucial for various cellular functions, including membrane potential, cell volume, and pH of intracellular organelles. dovepress.commdpi.com This regulation involves the coordinated activity of various transporters and channels. frontiersin.org For example, in neurons, the balance between NKCC1 (importing chloride) and KCC2 (exporting chloride) transporters determines the intracellular chloride concentration. dovepress.com Changes in intracellular chloride concentration can affect cellular functions such as transcription, translation, cell cycle, and proliferation. portlandpress.com
Recent research has highlighted the role of intracellular chloride regulation in specific physiological processes, such as the mechanism behind "tiredness" in the cerebral cortex. Elevated intracellular chloride levels in cortical pyramidal neurons have been shown to correlate with wakefulness and can weaken inhibitory synaptic transmission. ox.ac.uk
| Compartment | Typical Chloride Concentration Range | Key Roles |
| Extracellular Fluid | High (e.g., 98–106 mM in blood, 155 mM in ECF) portlandpress.com | Major anion, osmotic pressure, acid-base balance. portlandpress.comnih.goveclinpath.com |
| Intracellular Fluid | Variable (5–60 mM depending on cell type) pnas.org | Membrane potential, cell volume, organelle pH, signaling. portlandpress.comdovepress.compnas.orgmdpi.com |
Biogenic Halogenation and Organochlorine Metabolism
Beyond its ionic form, this compound is incorporated into organic molecules through biogenic halogenation, a process that plays a significant role in the biosynthesis of various natural products. Organisms also possess mechanisms to metabolize or detoxify chlorinated compounds and utilize oxidized this compound species in redox processes.
Enzymatic Chlorination in Natural Product Biosynthesis
Enzymatic halogenation, particularly chlorination, is a key step in the biosynthesis of thousands of natural products, often conferring important functional properties. nih.govresearchgate.netrsc.org While chemical halogenation methods can be non-selective and involve toxic reagents, biological systems employ specific enzymes called halogenases to achieve regioselective halogenation. uni-bielefeld.de
Halogenases are diverse enzymes, with several types identified, including flavin-dependent halogenases and α-ketoglutarate and S-adenosylmethionine (SAM)-dependent halogenases. nih.gov Flavin-dependent halogenases, for example, utilize oxygen to form an intermediate that reacts with chloride ions to produce hypochlorous acid (HOCl), which then serves as the halogenating species. nih.govpnas.org
Chlorination is observed in the biosynthesis of a wide variety of secondary metabolites, including antibiotics (e.g., chlortetracycline, chloramphenicol, vancomycin), antifungals, and anticancer agents. nih.govpnas.org These chlorinated compounds can have diverse biological activities and roles in inter- and intraspecies interactions. pnas.org
In some cases, halogenation is a "cryptic" step in biosynthesis, where the halogen atom is transiently incorporated into an intermediate to activate it for further reactions, such as cyclopropanation or the formation of ether and biaryl connections, before being removed in the final product. rsc.orgnih.gov This highlights the intricate ways organisms utilize this compound in complex biosynthetic pathways.
| Enzyme Class | Cofactor/Mechanism | Examples of Natural Products with Chlorination Step |
| Flavin-dependent halogenases | Utilize FAD and O₂, produce HOCl as intermediate. nih.govpnas.org | Chlortetracycline, Rebeccamycin, Pyrrolnitrin, Kutzneride nih.govnih.govpnas.orgmdpi.com |
| α-ketoglutarate-dependent non-heme iron halogenases | Require α-KG and non-heme iron. nih.gov | Coronatine, Malbrancheamide nih.govnsf.gov |
| Haloperoxidases | Peroxide-dependent. nih.govpnas.org | Involved in halogenation of various metabolites. nih.govnih.gov |
Oxidized this compound Species in Microorganisms and Redox Biology
Oxidized this compound species, such as hypochlorous acid (HOCl), chlorite (B76162) (ClO₂⁻), chlorate (B79027) (ClO₃⁻), and perchlorate (B79767) (ClO₄⁻), are involved in biological processes, particularly in microorganisms and immune responses. purkh.comresearchgate.net
Hypochlorous acid (HOCl), the active ingredient in this compound bleach, is produced by the human immune system, specifically by neutrophil granulocytes, as a defense mechanism against bacteria. This compound.orgwikipedia.orgcbc.ca This production occurs within phagosomes, where the enzyme myeloperoxidase (MPO) catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions to form HOCl. echowater.com HOCl acts as a potent antimicrobial agent by oxidizing cellular components and disrupting essential processes in pathogens. echowater.com
In microorganisms and natural habitats, various this compound oxidation and reduction reactions occur. researchgate.netnih.gov Some bacteria possess enzymes like chlorite dismutase (Cld), which detoxifies chlorite (ClO₂⁻) by converting it to chloride (Cl⁻) and molecular oxygen (O₂). researchgate.netnih.gov The presence and distribution of Cld in microbial genomes suggest that oxidized this compound species, including chlorite and HOCl, can be formed through oxidative processes in natural environments. nih.govresearchgate.net
Reactive this compound Species (RCS) can cause oxidative stress by damaging cellular components, particularly proteins. purkh.compnas.org Some organisms have evolved mechanisms to counter these effects. For instance, the bacterial protein chaperone Hsp33 can sense oxidants like HOCl and become activated to protect other proteins from misfolding and aggregation. cbc.cafrontiersin.org
The study of this compound redox chemistry in biology is an emerging field, revealing underrecognized features of how organisms interact with and utilize different oxidation states of this compound. researchgate.netnih.gov
| Oxidized this compound Species | Biological Relevance | Examples of Organisms/Processes Involved |
| Hypochlorous Acid (HOCl) | Potent antimicrobial agent, produced by immune cells. This compound.orgwikipedia.orgechowater.com | Human neutrophils, microbial habitats. This compound.orgechowater.comnih.gov |
| Chlorite (ClO₂⁻) | Detoxified by some bacteria via chlorite dismutase. researchgate.netnih.gov | Various bacterial and archaeal genera. researchgate.netnih.gov |
| Chlorate (ClO₃⁻) | Can be reduced by enzymes in some microorganisms. purkh.comnih.gov | Microorganisms in various habitats. nih.gov |
| Perchlorate (ClO₄⁻) | Can be reduced by enzymes in some microorganisms. purkh.comnih.gov | Microorganisms in various habitats. nih.gov |
Structure-Activity Relationships of Chlorinated Chemical Structures
Structure-Activity Relationship (SAR) studies explore how variations in chemical structure influence the biological activity of a compound. For chlorinated organic compounds, the presence, number, and position of this compound atoms can significantly modulate their interactions with biological systems, leading to diverse effects in non-clinical contexts, such as interactions with enzymes, receptors, or cellular membranes, and influencing activities in organisms ranging from microbes to insects and plants. The fundamental premise of SAR is that a chemical's structure dictates its physicochemical properties and reactivity, which in turn determine its biological properties upon interaction with a biological system. oup.comresearchgate.netcollaborativedrug.com
The incorporation of this compound atoms into an organic molecule can impact its biological activity through several mechanisms:
Lipophilicity: this compound is a lipophilic substituent. Introducing this compound generally increases the lipophilicity of a molecule. sci-hub.seresearchgate.net This increased lipophilicity can enhance the compound's ability to cross biological membranes, such as cell membranes, and partition into lipophilic regions of proteins or cellular structures. sci-hub.seresearchgate.net While increased membrane permeability can lead to a higher local concentration of the compound near a target site, it does not automatically guarantee increased biological activity. sci-hub.se
Electronic Effects: this compound is an electronegative atom and exerts electron-withdrawing inductive effects. When substituted on aromatic, heteroaromatic, or olefinic systems, this compound's electronic properties can alter the electron distribution within the molecule. sci-hub.senih.goveurochlor.org This can influence the compound's reactivity and its ability to engage in electronic interactions with biological targets, such as amino acid residues in enzyme active sites or receptor binding pockets. nih.goveurochlor.org
Steric Effects: The this compound atom is larger than hydrogen. Its size and position on a molecule can introduce steric bulk, which may affect how the compound fits into a binding site or interacts with other biological molecules. eurochlor.org Steric hindrance or favorable steric interactions can either enhance or reduce binding affinity and subsequent biological activity. sci-hub.senih.goveurochlor.org
Non-bonding Interactions: this compound atoms can participate in specific non-bonding interactions, such as halogen bonding, with complementary groups in biological targets. researchgate.net These interactions can contribute to the stability of the compound-target complex and influence activity.
Metabolic Stability: Chlorination at certain positions can hinder metabolic processes, such as enzymatic hydroxylation, potentially increasing the compound's half-life in a biological system and prolonging its effects. researchgate.net
The cumulative effect of these factors determines how chlorination modulates the biological activity of a specific compound. In many instances, the precise position of the this compound substituent is crucial for observing a desired biological effect. researchgate.neteurochlor.org
Research findings across various classes of organic compounds illustrate the impact of chlorination on biological activity:
Antibacterial Compounds: Studies have shown that the introduction of a this compound atom can significantly improve the antibacterial effect of certain compounds. sci-hub.se For example, some chlorinated marine natural products have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The specific activity can vary depending on the structure of the natural product and the location of the this compound atom.
Antiparasitic Compounds: Chlorinated N-arylcinnamamides have been investigated for their antiplasmodial activity. malariaworld.org The lipophilicity conferred by this compound substitution has been correlated with their ability to enter erythrocytes and exert effects against Plasmodium species. malariaworld.org
Insecticides: Organothis compound insecticides, such as DDT and lindane, provide classic examples of how chlorination confers potent biological activity, primarily by disrupting the nervous system of insects. nih.govdrugbank.comslideshare.net These compounds often target ion channels, like the gamma-aminobutyric acid (GABA)-gated chloride channel, leading to hyperexcitation and paralysis. drugbank.com SAR studies on these insecticides have highlighted the importance of lipophilicity, specific steric configurations, and electronic properties related to the this compound substituents for their neurotoxic effects. nih.govresearchgate.net
Herbicides: The biological activity and effectiveness of herbicides derived from phenoxyacetic acid are influenced by the number and positions of this compound atoms on the aromatic ring. mdpi.com These substitutions alter the electronic structure of the molecule, impacting its interaction with plant biological targets. mdpi.com
The empirical nature of SAR studies is important; while general principles exist, the specific influence of a this compound atom must often be established through biological experiments for each compound or class of compounds. researchgate.neteurochlor.org Chlorination can lead to enhanced activity, selectivity, and even improved safety profiles in some cases, demonstrating its continued importance in the design of biologically active molecules. researchgate.net
Table 1: Illustrative Examples of Chlorinated Compounds and Biological Activities (Non-Clinical Contexts)
| Compound Class | Example Type | Biological Activity (Non-Clinical) | Influence of Chlorination | Source(s) |
| Natural Products | Marine natural products (e.g., from sponges) | Antibacterial, Antifouling | Presence and position of Cl influence activity against bacteria and barnacle larvae. nih.gov | nih.govresearchgate.net |
| Synthetic Organic | N-arylcinnamamides | Antiplasmodial | Increased lipophilicity correlates with enhanced activity. malariaworld.org | malariaworld.org |
| Crop Protection (Insect.) | Organothis compound Insecticides (e.g., Lindane) | Neurotoxic (insects) | Disrupts nervous system (GABA-gated chloride channel); influenced by lipophilicity, steric, and electronic effects. nih.govdrugbank.com | nih.govdrugbank.comslideshare.net |
| Crop Protection (Herb.) | Phenoxyacetic acid derivatives | Herbicidal | Number and position of Cl atoms alter electronic structure and activity. mdpi.com | mdpi.com |
The study of SAR in chlorinated compounds continues to be a vital approach in understanding and developing molecules with desired biological properties for various applications outside of clinical medicine. sci-hub.senih.gov
Sustainable Chemistry and Future Directions in Chlorine Research
Principles of Green Chlorine Chemistry
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. In the context of this compound chemistry, this translates to efforts focused on improving energy efficiency in production, utilizing renewable resources, and minimizing waste through valorization of by-products.
Energy Efficiency in Production Processes
The primary method for producing this compound is the chlor-alkali process, which involves the electrolysis of brine (sodium chloride solution). This process is energy-intensive, and improving its energy efficiency is a key focus of green chemistry initiatives in the industry. Historically, the chlor-alkali process has utilized mercury cells and diaphragm cells, but the membrane cell technology has become the preferred method due to its significant energy and environmental advantages. miga.orgelchemy.comrsc.org
Membrane cell technology consumes less energy compared to the older processes. The energy consumption in a membrane cell process is typically in the range of 2,200-2,500 kWh per metric ton of this compound, compared to 2,400-2,700 kWh per metric ton for a diaphragm cell process. miga.org Conventional chlor-alkali processes using membrane technology exhibit an electrical energy efficiency of around 75%. acs.org
Research continues to explore further energy efficiency improvements. Advanced electrolyzer designs, such as membrane-less 3D-printed microfluidic electrolyzers, are being investigated to minimize ohmic losses. acs.org Efforts are also focused on developing new electrode materials to reduce electrode overpotentials, particularly for hydrogen evolution and oxygen evolution reactions. acs.org Novel techniques like the oxygen-depolarized cathode (ODC) in membrane cells show promise in significantly reducing energy consumption due to a lower operating voltage. rsc.orgresearchgate.net
The chlor-alkali process is a major consumer of electricity, and optimizing its energy usage is crucial for cost reduction and reducing greenhouse gas emissions. elchemy.comresearchgate.net Strategies include upgrading electrolytic cells, optimizing process control through digitalization and real-time monitoring, and implementing best practices in energy management. elchemy.comenergystar.govenergystar.gov
| Chlor-Alkali Process Type | Electrical Energy Consumption (kWh/metric ton NaOH) | Thermal Energy Consumption (kWh/metric ton NaOH) | Electrical Energy Efficiency (approx.) |
| Membrane Cell | 2,100 – 2,150 | 128 – 196 | ~75% |
| Diaphragm Cell | 1,940 – 2,510 | 38 – 47 | ~75% (electrical part) |
| EDBM (Research Setups) | 1,800 – 3,600 | 0 | ~40% |
Note: Energy consumption figures can vary based on specific plant design and operating conditions. EDBM refers to electrodialysis with bipolar membranes.
Utilization of Renewable Energy Sources
Integrating renewable energy sources into the energy-intensive chlor-alkali process is a significant step towards greener this compound production. Some this compound producers are already utilizing 100% renewable energy for their production processes, resulting in a lower product carbon footprint compared to production relying on fossil fuels. nobian.com
Furthermore, the inherent flexibility of the chlor-alkali process can be leveraged to support grid stability with increasing reliance on intermittent renewable sources like solar and wind power. This compound production can be adjusted quickly to respond to fluctuations in the availability of renewable electricity, increasing production when renewable energy is abundant and decreasing it when it is scarce. vattenfall.com
Research is also exploring direct integration of solar energy into this compound production through methods like solar water splitting in brine, which can simultaneously generate this compound and hydrogen. This approach bypasses the energy-intensive oxygen evolution reaction and utilizes abundant oceanic chloride ions as an electron donor. bnl.gov
Waste Minimization and By-product Valorization
Waste minimization and the valorization of by-products are crucial aspects of sustainable this compound chemistry. The chlor-alkali process generates co-products, primarily sodium hydroxide (B78521) (caustic soda) and hydrogen gas, alongside this compound. elchemy.com These co-products are valuable chemicals with numerous industrial applications. elchemy.com For every ton of this compound produced, approximately 1.13 tons of caustic soda and 0.03 tons of hydrogen are generated. researchgate.net
Beyond the main co-products, the chlor-alkali process also generates waste streams such as brine muds (sludges from brine purification) and acid/caustic wastewaters. miga.orgecoeet.com Pollution prevention measures in the industry include recycling brine wastes, scrubbing this compound from tail gases to produce hypochlorite (B82951), and treating wastewaters to control pH and suspended solids. miga.orgelchemy.com
Valorization efforts extend to exploring the reuse of waste streams, such as the potential valorization of reverse osmosis brines from desalination plants as a feed product for the chlor-alkali industry, which could help reduce the environmental impact of brine disposal. kuleuven.beupc.edu Research is also being conducted on processing chlor-alkali production byproduct salt mud to recover valuable components like calcium chloride and magnesium oxide, aiming for zero emission of pollutants. google.com
The chemical industry as a whole is increasingly focusing on waste reduction and recycling through advanced technologies, process optimization, and innovative recycling methods to minimize its environmental footprint. purkh.comtexas.gov
| Waste Type from Chlor-Alkali Process | Potential Minimization/Valorization Strategy |
| Brine Muds | Filtration, settling, drying, landfilling, potential processing for component recovery miga.orgecoeet.comgoogle.com |
| Acid and Caustic Wastewaters | Neutralization, settling, filtration, dechlorination miga.org |
| This compound Tail Gases | Scrubbing to produce hypochlorite miga.org |
| Depleted Brine | Dechlorination and recycling to the input stage miga.org |
| Hydrogen Gas (Co-product) | Used as a reactant or for energy recovery (e.g., steam generation) rsc.orgresearchgate.net |
| Caustic Soda (Co-product) | Valuable industrial product elchemy.com |
Advanced Materials Science Applications of this compound Chemistry
This compound chemistry plays a vital role in the development and production of advanced materials, contributing significantly to various technological advancements, including those in the renewable energy sector.
Role in Polymer Synthesis (e.g., PVC)
This compound is a key component in the synthesis of numerous polymers, with polyvinyl chloride (PVC) being one of the most prominent examples. PVC is the world's third-most widely produced synthetic polymer. wikipedia.org The production of PVC primarily involves the polymerization of vinyl chloride monomer (VCM). wikipedia.orgiiab.me VCM is typically produced from ethylene (B1197577) and this compound, often through the intermediate 1,2-dichloroethane (B1671644) (EDC). wikipedia.orgbritannica.com
The synthesis of VCM from EDC involves heating EDC in the presence of a catalyst. britannica.com PVC is then produced by subjecting VCM to polymerization processes, such as suspension, emulsion, or bulk polymerization, in the presence of initiators. wikipedia.org The presence of this compound atoms in the PVC structure gives it distinct properties compared to related polymers like polyethylene, including higher density and chemical resistance. wikipedia.orgscirp.org Chlorinated polyvinyl chloride (CPVC), with a higher this compound content than PVC, is produced by the chlorination of PVC and exhibits improved heat resistance and chemical resistance, making it suitable for demanding applications like pipes (B44673) for corrosive fluids. google.com
Contributions to Renewable Energy Technologies (e.g., Solar, Wind)
This compound chemistry is essential in the manufacture of materials used in renewable energy technologies. In solar panels, this compound chemistry is employed in the purification of silicon, a key material in solar cells. Hydrochloric acid, derived from this compound, is used in this purification process. eurochlor.orgworldthis compound.org
For wind turbines, this compound chemistry contributes to the production of critical components like the blades. Wind turbine blades are often made from materials such as polyester (B1180765) or polyurethane, the production of which involves this compound chemistry. eurochlor.orgeurochlor.org Epichlorohydrin (EPI), a chemical derived from this compound, is used to produce epoxy resins, which serve as strong adhesives to bind the layers of materials in wind turbine blades. eurochlor.orgeurochlor.org These materials contribute to the lightness and strength of the blades, which is crucial for efficient energy conversion. eurochlor.org this compound chemistry also plays a role in the production of materials used in energy-efficient buildings, such as insulation materials like polyurethane foam and PVC-based window frames, which help reduce energy consumption for heating and cooling. eurochlor.orgworldthis compound.org Furthermore, this compound chemistry is involved in the purification of chemicals used in hybrid car batteries. eurochlor.orgworldthis compound.orgworldthis compound.org
Emerging Research Frontiers in this compound Science
Emerging research frontiers in this compound science are increasingly focused on integrating principles of sustainable chemistry to address environmental concerns and improve process efficiency. A significant area of innovation lies in developing more eco-friendly methods for incorporating this compound into chemical building blocks. Traditional chlorination techniques often require harsh chemicals and high temperatures, leading to unwanted byproducts and purification challenges. chemistryforsustainability.orgsciencedaily.comchemanalyst.com
Recent breakthroughs have introduced gentler processes, such as photocatalytic methods utilizing mild blue light to activate catalysts. chemistryforsustainability.orgsciencedaily.comrice.edu For instance, research published in Nature Synthesis in January 2025 highlighted a technique employing iron and sulfur catalysts activated by blue light to add this compound atoms to organic molecules at room temperature. chemistryforsustainability.orgsciencedaily.comchemanalyst.comrice.edu This approach avoids extreme conditions, resulting in fewer byproducts and a more efficient production of this compound-based materials. chemistryforsustainability.orgsciencedaily.com The precision of this method, known as anti-Markovnikov hydrochlorination, allows for the selective attachment of this compound atoms to less-reactive parts of molecules, yielding highly pure products and reducing the need for extensive purification steps. sciencedaily.comchemanalyst.comrice.edu
Another promising avenue in this research involves the incorporation of deuterium (B1214612), a stable hydrogen isotope, into chlorinated molecules using heavy water. chemistryforsustainability.orgsciencedaily.comrice.edu This technique can enhance the stability of certain compounds, potentially leading to longer-lasting effects in applications such as medication manufacturing. chemistryforsustainability.orgsciencedaily.comrice.edu
The production of this compound itself is also a subject of intense research aimed at improving sustainability. The majority of global this compound production occurs via the chlor-alkali process, which is energy-intensive and traditionally relies on platinum group metal (PGM)-based catalysts that are expensive and scarce. nih.govuni-due.deresearchgate.net Emerging research in the field of the this compound Evolution Reaction (CER) is focused on developing new, more cost-effective catalysts with reduced or eliminated PGM content. nih.govuni-due.de Advances in theoretical understanding of CER mechanisms are guiding the design of these novel catalysts, including non-PGM oxides, atomically dispersed single-site catalysts, and organic molecules. nih.govresearchgate.net For example, research has explored atomically dispersed Pt-N₄ sites on carbon nanotubes (Pt₁/CNT) as efficient and selective electrocatalysts for CER, demonstrating comparable or better performance than some traditional catalysts under various conditions. asiaresearchnews.comacs.org
Furthermore, research is exploring innovative approaches to avoid this compound evolution in processes like seawater electrolysis, focusing on developing catalysts and cell designs that favor oxygen evolution over this compound formation, which is crucial for sustainable hydrogen production from seawater. acs.org
The integration of this compound chemistry into green energy innovations is also an active area. This compound chemistry plays a role in purifying silicon for solar panels and in the epoxy resins used in wind turbine blades. worldthis compound.orgworldthis compound.org Research into more sustainable methods for these applications aligns with broader goals of reducing the environmental footprint of energy production.
Future directions in this compound science are thus heavily oriented towards developing greener synthetic routes, improving the sustainability of this compound production through novel catalysis, and exploring new applications that leverage this compound's unique properties in an environmentally conscious manner. chemistryforsustainability.orgsciencedaily.comchemanalyst.comnih.govuni-due.deresearchgate.netfu-berlin.de
Below is a table summarizing some key emerging research areas and findings:
| Research Area | Key Findings / Focus | Catalysts/Methods Explored | Reference |
| Eco-friendly Chlorination Methods | Development of milder processes for incorporating this compound into organic molecules, reducing byproducts and purification steps. | Photocatalysis with iron and sulfur catalysts activated by blue light. | chemistryforsustainability.orgsciencedaily.comchemanalyst.comrice.edu |
| Enhanced Molecular Stability via Chlorination | Use of deuterium incorporation during chlorination to increase the stability and potential longevity of molecules, e.g., in pharmaceuticals. | Method involving heavy water and photocatalysis. | chemistryforsustainability.orgsciencedaily.comrice.edu |
| Sustainable this compound Production (CER Catalysis) | Development of cost-effective catalysts for the this compound Evolution Reaction (CER) with reduced or no platinum group metals (PGMs). | Non-PGM oxides, atomically dispersed single-site catalysts (e.g., Pt₁/CNT), organic molecules. | nih.govuni-due.deresearchgate.netasiaresearchnews.comacs.org |
| Avoiding this compound Evolution in Seawater Electrolysis | Development of catalysts and cell designs that selectively promote oxygen evolution over this compound evolution in chloride-rich environments. | Chemically selective catalyst overlayers (e.g., SiO₂) on electrodes, bipolar membrane electrolyzers. | acs.org |
| Green Energy Applications | Role of this compound chemistry in materials for solar panels and wind turbines, with ongoing efforts towards more sustainable processes. | Purification of silicon, epoxy resin components. | worldthis compound.orgworldthis compound.org |
| This compound Storage and Transport | Development of safer and more energy-efficient methods for storing and transporting this compound to enable the use of renewable energy in production. | Polychloride compounds as storage materials. | fu-berlin.de |
Q & A
Q. How can researchers design experiments to identify secondary reaction products of chlorine gas with aqueous systems?
- Methodological Answer : To determine ions generated during this compound-water reactions (e.g., Cl⁻, HOCl, OCl⁻), employ a combination of spectrophotometry (UV-Vis for hypochlorous acid detection) and ion chromatography for anion quantification. Control variables such as pH, temperature, and reaction time using a factorial design. For validation, include control experiments with known standards and use kinetic modeling to correlate observed data with theoretical predictions .
Q. What are standard protocols for measuring free this compound residuals in water treatment systems?
- Methodological Answer : Use amperometric titration (EPA Method 334.0) or DPD (N,N-diethyl-p-phenylenediamine) colorimetric methods (Standard Methods 4500-Cl G). Calibrate instruments with certified reference materials and validate results via spike-recovery tests. Document environmental conditions (e.g., pH, organic load) that may interfere with measurements .
Q. How can conflicting data on this compound’s disinfection efficacy against noroviruses be resolved?
- Methodological Answer : Address discrepancies by standardizing experimental parameters:
- Virus preparation : Use plaque assays or RT-qPCR with controlled viral loads.
- Disinfection conditions : Maintain consistent this compound concentrations, contact times, and pH levels.
- Validation : Compare results across multiple labs using shared protocols. For example, Shin & Sobsey (2008) resolved prior contradictions by quantifying RNA reduction via RT-PCR under controlled pH and this compound doses .
Advanced Research Questions
Q. What statistical approaches are optimal for analyzing multivariate this compound reaction data (e.g., temperature, dosage, microbial inactivation)?
- Methodological Answer : Apply Design of Experiments (DoE) with response surface methodology (RSM) to model interactions between variables. For example, Minitab-generated regression models (Table 2 in ) can predict free this compound decay under varying temperatures. Validate models using ANOVA and residual analysis to ensure robustness .
Q. How can neural networks improve parameter estimation in this compound decay studies within water distribution systems?
- Methodological Answer : Train artificial neural networks (ANNs) on historical data (e.g., this compound residual, pipe material, flow rates) to predict decay kinetics. Use Bayesian regularization to avoid overfitting. Gibbs et al. (2006) demonstrated this approach for correlating this compound loss with hydraulic parameters, achieving R² > 0.85 .
Q. What analytical techniques validate biomarkers of this compound exposure in toxicological studies?
- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for volatile chlorinated compounds (e.g., chloramines) and LC-MS/MS for non-volatile biomarkers (e.g., 3-chlorotyrosine in proteins). Cross-validate with immunoassays and control for matrix effects (e.g., urine, blood) using isotopically labeled internal standards .
Q. How do isotopic variations in this compound (³⁵Cl vs. ³⁷Cl) influence neutron cross-section measurements for nuclear applications?
- Methodological Answer : Conduct neutron activation analysis (NAA) at facilities like LANSCE to measure (n,p) and (n,α) reaction cross-sections. Use time-of-flight (TOF) detectors to resolve energy-dependent discrepancies. Recent data up to 12 MeV showed <5% uncertainty in ³⁵Cl cross-sections, critical for reactor design .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
